molecular formula C13H16N2S B1362765 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438218-20-3

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Katalognummer: B1362765
CAS-Nummer: 438218-20-3
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: CKBKNWSEMKPLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-8(2)10-4-6-11(7-5-10)12-9(3)16-13(14)15-12/h4-8H,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBKNWSEMKPLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359990
Record name 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-20-3
Record name 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 438218-20-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Candidate of Interest

In the landscape of contemporary drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological activities. Within this esteemed class of heterocyclic compounds, 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine emerges as a molecule of significant interest. Its structural features—a substituted phenyl ring appended to a 2-aminothiazole core—suggest a potential for diverse biological interactions, making a thorough understanding of its physicochemical properties not just an academic exercise, but a critical prerequisite for any rational drug development program.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. Moving beyond a simple tabulation of data, this document delves into the "why" and "how"—elucidating the causal relationships between molecular structure and physical behavior, and providing detailed, field-proven protocols for the experimental determination of these vital parameters. Our objective is to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge necessary to unlock the full therapeutic potential of this promising compound.

I. Molecular Identity and Predicted Physicochemical Profile

A foundational step in the characterization of any new chemical entity is the establishment of its molecular identity and the in silico prediction of its key physicochemical properties. These computational estimations, while not a substitute for empirical data, are invaluable for early-stage assessment, guiding experimental design and resource allocation.[1]

Table 1: Molecular Identifiers and Computationally Predicted Physicochemical Properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

PropertyValueSource
IUPAC Name 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine---
CAS Number 438218-20-3---
Molecular Formula C₁₃H₁₆N₂S---
Molecular Weight 232.35 g/mol ---
Predicted Melting Point 135-155 °CACD/Percepta[2]
Predicted Boiling Point 350-380 °C at 760 mmHgACD/Percepta[2][3]
Predicted pKa (Most Basic) 4.5 - 5.5MarvinSketch[4]
Predicted logP 3.2 - 3.8MarvinSketch[5][4]
Predicted Aqueous Solubility (logS) -3.5 to -4.5 (low)MarvinSketch[6][7]

Note: The predicted values are generated using advanced algorithms and training libraries from reputable software such as ACD/Percepta and ChemAxon's MarvinSketch. These serve as estimations and must be confirmed by experimental determination.[1][8]

II. Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The transition from in silico prediction to empirical measurement is a cornerstone of rigorous scientific investigation. The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. The methodologies are selected for their robustness, reproducibility, and relevance to the drug development pipeline.

A. Lipophilicity: The Shake-Flask Method for logP Determination

Causality: The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is often sought; too high, and the compound may exhibit poor aqueous solubility and high plasma protein binding, while too low a value can hinder its ability to cross biological membranes. The shake-flask method, though labor-intensive, remains the "gold standard" for its direct and accurate measurement of partitioning.[9][10]

Experimental Protocol:

  • Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water by vigorously mixing them in a separatory funnel for 24 hours at a controlled temperature (e.g., 25 °C). Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a series of glass vials, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The phase ratio can be varied to optimize the accuracy of the measurement.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium (typically 2-4 hours, to be determined experimentally).[11]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validation: The protocol's integrity is maintained by running a blank (solvents only) to check for interfering substances and a known standard with a similar expected logP to validate the experimental setup.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents n-Octanol & Water PreSat Pre-saturate Solvents Solvents->PreSat Compound Test Compound Stock Prepare Octanol Stock Solution Compound->Stock Mix Mix Octanol Stock & Aqueous Phase PreSat->Mix Stock->Mix Equilibrate Agitate to Equilibrium Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify Quantify Compound in Each Phase (HPLC) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Workflow for logP Determination by the Shake-Flask Method
B. Ionization Constant: Potentiometric Titration for pKa Determination

Causality: The acid dissociation constant (pKa) dictates the extent of ionization of a molecule at a given pH. This is of paramount importance as the ionization state affects solubility, permeability, and target binding. For a basic compound like 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, the pKa will determine the pH at which it transitions from its more lipid-soluble free base to its more water-soluble protonated form. Potentiometric titration is a robust method for determining pKa, particularly for compounds with poor aqueous solubility where a co-solvent system can be employed.[12][13]

Experimental Protocol:

  • Instrumentation: Utilize a calibrated pH meter with a suitable electrode.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or acetonitrile may be used.[13]

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the pH electrode.[14]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is protonated.

  • Co-solvent Extrapolation: If a co-solvent is used, perform the titration at several co-solvent concentrations and extrapolate the apparent pKa values to 0% co-solvent to obtain the aqueous pKa.[13]

Self-Validation: The method is validated by titrating a known standard with a similar pKa value under the same experimental conditions.

pKa_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis Compound Test Compound SampleSol Prepare Sample Solution Compound->SampleSol Solvent Solvent/Co-solvent Solvent->SampleSol Titrant Standardized Acid Titrant Titrate Titrate with Acid, Record pH Titrant->Titrate SampleSol->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Inflection Determine Inflection Point Plot->Inflection pKa Calculate pKa Inflection->pKa

Workflow for pKa Determination by Potentiometric Titration
C. Aqueous Solubility: The Equilibrium Shake-Flask Method

Causality: Aqueous solubility is a critical factor for oral drug absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. The equilibrium or thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions and is a key parameter in biopharmaceutical classification. The shake-flask method is the definitive technique for its determination.[15][16]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C to mimic physiological conditions) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by a technique such as X-ray powder diffraction (XRPD) to ensure that no polymorphic transformation has occurred during the experiment.

Self-Validation: The attainment of equilibrium is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) and observing that the concentration has plateaued.

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis Compound Excess Solid Compound Slurry Create Slurry Compound->Slurry Buffer Aqueous Buffer Buffer->Slurry Agitate Agitate at Constant Temp. Slurry->Agitate Separate Filter/Centrifuge Undissolved Solid Agitate->Separate Quantify Quantify Dissolved Compound (HPLC) Separate->Quantify AnalyzeSolid Analyze Remaining Solid (XRPD) Separate->AnalyzeSolid Solubility Determine Solubility Quantify->Solubility

Workflow for Equilibrium Solubility Determination

III. Stability Assessment: Forced Degradation Studies

Causality: Understanding the intrinsic stability of a drug substance is a regulatory requirement and crucial for developing a stable drug product. Forced degradation studies, or stress testing, are designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods developed.[17][18]

Experimental Protocol:

The compound is subjected to a variety of stress conditions as prescribed by the International Council for Harmonisation (ICH) guideline Q1A(R2).[17]

  • Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

  • Thermal Stress: The solid compound is heated to an elevated temperature (e.g., 60 °C).

  • Photostability: The solid compound and its solution are exposed to light of a specified intensity and duration.

  • Humidity Stress: The solid compound is exposed to high humidity (e.g., 90% RH) at an elevated temperature (e.g., 40 °C).

For each condition, samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]

IV. Conclusion: A Roadmap for Development

The physicochemical properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its advancement as a drug candidate. The predicted low aqueous solubility and moderate to high lipophilicity suggest that formulation strategies to enhance bioavailability may be necessary. The basic pKa indicates that its solubility will be pH-dependent, a factor that will significantly influence its behavior in the gastrointestinal tract. The comprehensive protocols provided herein offer a robust framework for obtaining the empirical data required to move forward with confidence in the development of this promising molecule.

V. References

  • Propersea (Property Prediction). (n.d.). Retrieved February 3, 2026, from [Link]

  • Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.). Retrieved February 3, 2026, from [Link]

  • Boiling Point Calculator - CalcTool. (2022, November 30). Retrieved February 3, 2026, from [Link]

  • Calculate Boiling Point Online. (n.d.). Retrieved February 3, 2026, from [Link]

  • Marvin - Chemical Drawing Software - Chemaxon. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solubility Predictor | Chemaxon Docs. (n.d.). Retrieved February 3, 2026, from [Link]

  • DeepSTABp. (n.d.). Retrieved February 3, 2026, from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18) - YouTube. (2025, December 12). Retrieved February 3, 2026, from [Link]

  • Calculators & Predictors - Chemaxon. (n.d.). Retrieved February 3, 2026, from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved February 3, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2025, August 5). Retrieved February 3, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved February 3, 2026, from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved February 3, 2026, from [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. (2011, March 31). Retrieved February 3, 2026, from [Link]

  • Tm calculator | Tm prediction - GeneGlobe - QIAGEN. (n.d.). Retrieved February 3, 2026, from [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Retrieved February 3, 2026, from [Link]

  • Spectrophotometric Determination Of The Pka Of Bromothymol Blue - Truman ChemLab. (n.d.). Retrieved February 3, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solubility prediction. (n.d.). Retrieved February 3, 2026, from [Link]

  • Boiling Point Calculator. (n.d.). Retrieved February 3, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved February 3, 2026, from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved February 3, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

  • Calculator Plugins in MarvinSketch - Chemaxon Docs. (n.d.). Retrieved February 3, 2026, from [Link]

  • SwissADME. (n.d.). Retrieved February 3, 2026, from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved February 3, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 3, 2026, from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) - YouTube. (2023, June 29). Retrieved February 3, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Tools for Estimating pKa - YouTube. (2011, June 24). Retrieved February 3, 2026, from [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017, October 12). Retrieved February 3, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 3, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved February 3, 2026, from [Link]

  • The pK a of an Indicator UV Absorption Spectrophotometry - Bloomsburg. (n.d.). Retrieved February 3, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved February 3, 2026, from [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved February 3, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Retrieved February 3, 2026, from [Link]

  • Online Chemical Modeling Environment. (n.d.). Retrieved February 3, 2026, from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved February 3, 2026, from [Link]

  • ACD/Labs Releases Percepta. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Aryl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-1,3-thiazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From early antimicrobial sulfonamides to modern kinase inhibitors (e.g., Dasatinib), this moiety owes its versatility to a rigid heterocyclic core that effectively orients substituents in three-dimensional space. This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing the causal links between chemical modification and biological response, supported by validated synthetic protocols.

The Hantzsch Synthesis: The Foundation

Before exploring SAR, one must master the construction of the core. The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability, atom economy, and modularity. It involves the condensation of


-haloketones with thiourea (or thioamides).[1]
Validated Protocol: Synthesis of 4-Phenylthiazol-2-amine

Objective: Synthesize 4-phenyl-1,3-thiazol-2-amine from 2-bromoacetophenone and thiourea.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Sodium acetate (buffer/base)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of finely powdered thiourea.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitoring: Reaction progress is tracked via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the starting bromide indicates completion.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • A hydrobromide salt of the thiazole often precipitates.[1]

    • Neutralize by adding aqueous sodium acetate or ammonium hydroxide until pH

      
       8.
      
    • The free base precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Mechanistic Insight: The reaction proceeds via an


 attack of the sulfur nucleophile on the 

-carbon, followed by cyclization involving the nitrogen attacking the carbonyl carbon, and finally dehydration to aromatize the ring.
Synthesis Workflow Diagram

HantzschSynthesis Start Reagents: alpha-Haloketone + Thiourea Step1 S_N2 Attack (Thioimidate Intermediate) Start->Step1 Ethanol, Reflux Step2 Cyclization (Intramolecular Nucleophilic Attack) Step1->Step2 Step3 Dehydration (Aromatization) Step2->Step3 -H2O End Product: 4-Aryl-1,3-thiazol-2-amine Step3->End

Figure 1: The Hantzsch Thiazole Synthesis pathway, converting acyclic precursors into the aromatic thiazole core.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aryl-1,3-thiazol-2-amines is governed by three primary zones. Modifications in these regions alter electronic distribution, lipophilicity (LogP), and steric fit within binding pockets.

SAR Map Overview

SAR_Zones Core Thiazole Core (Scaffold) ZoneA Zone A: C2-Amine (H-Bond Donor/Acceptor) Core->ZoneA N-Substitution ZoneB Zone B: C4-Aryl Group (Hydrophobic/Pi-Stacking) Core->ZoneB Aryl Substitution ZoneC Zone C: C5-Position (Steric/Electronic Tuning) Core->ZoneC Halogenation/Alkylation

Figure 2: The three critical zones for chemical modification on the thiazole scaffold.

Detailed Zone Analysis
Zone A: The C2-Amino Group (The "Warhead" Linker)

This position is critical for hydrogen bonding interactions, often binding to the "hinge region" of kinase enzymes.

  • Free Amine (-NH2): Provides both H-bond donor and acceptor sites. Often required for initial potency but suffers from rapid metabolic clearance (Phase II conjugation).

  • Acylation (Amides): Converting the amine to an amide often improves metabolic stability and selectivity. For example, in Dasatinib , the amide linkage orients the molecule to fit the ATP-binding pocket of BCR-ABL.

  • Hydrazones/Schiff Bases: Reaction with aldehydes creates hydrazones (

    
    ). These derivatives frequently show enhanced antimicrobial  and antifungal  activity by chelating metal ions essential for microbial enzymes.
    
Zone B: The C4-Aryl Moiety (The Hydrophobic Anchor)

The aryl ring at position 4 engages in


 stacking or hydrophobic interactions within the target protein.
  • Electronic Effects:

    • Electron Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      
      , or
      
      
      at the para-position of the phenyl ring often enhance antibacterial activity by increasing the lipophilicity and altering the pKa of the thiazole nitrogen.
    • Electron Donating Groups (EDGs): Groups like

      
       (methoxy) are pivotal in tubulin inhibitors . A 3,4,5-trimethoxyphenyl motif mimics the A-ring of Colchicine, leading to potent microtubule destabilization.
      
  • Steric Constraints: Ortho-substitution can twist the phenyl ring out of coplanarity with the thiazole, potentially breaking conjugation but improving fit in narrow hydrophobic clefts.

Zone C: The C5-Position (The Fine-Tuner)

Often left as a hydrogen (-H), this position is a vector for optimization.

  • Halogenation: Introducing

    
     or 
    
    
    
    at C5 can block metabolic oxidation (preventing ring opening) and fill small hydrophobic pockets.
  • Fused Systems: Fusing a benzene ring across C4-C5 creates benzothiazoles , which fundamentally alters the electronic landscape and is common in amyloid-binding agents.

Quantitative Data Summary

The following table summarizes the impact of specific substitutions on biological activity based on aggregated literature data.

Target ClassKey Substitution (Zone A)Key Substitution (Zone B)Effect on ActivityMechanism
Anticancer (Tubulin) Free Amine or Methylamine3,4,5-TrimethoxyphenylHigh Potency (

)
Mimics Colchicine; disrupts microtubule assembly.
Anticancer (Kinase) Amide/Urea Linker2-Chloro-6-methylphenylHigh Selectivity H-bonds to hinge region; fills hydrophobic gatekeeper pocket.
Antibacterial Hydrazone (

)
4-NitrophenylBroad Spectrum Increased cell membrane permeability; interference with cell wall synthesis.
Anti-inflammatory Acetamide4-MethoxyphenylModerate COX-1/COX-2 inhibition via hydrophobic channel binding.

Case Study: Kinase Inhibition Mechanism

Many 4-aryl-1,3-thiazol-2-amines act as ATP-competitive inhibitors. The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the C2-amino group (or its substituent) acts as a donor.

Signaling Pathway Interaction (CDK9 Inhibition)

In the context of cancer, Cyclin-Dependent Kinase 9 (CDK9) regulates transcription elongation. Thiazole derivatives inhibit CDK9, preventing the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins (e.g., Mcl-1).

KinasePathway Inhibitor Thiazole Inhibitor CDK9 CDK9 / Cyclin T1 Complex Inhibitor->CDK9 ATP Competition Transcription Transcription Elongation (MYC, MCL1) Inhibitor->Transcription Downregulates RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates RNAPII->Transcription Promotes Apoptosis Apoptosis (Cancer Cell Death) Transcription->Apoptosis Prevents (Normal State) Transcription->Apoptosis Activation (Drug Induced)

Figure 3: Mechanism of action for Thiazole-based CDK9 inhibitors leading to apoptosis.

References

  • Hantzsch Thiazole Synthesis: Chem Help Asap. "Hantzsch Thiazole Synthesis Protocol and Mechanism." Link

  • Kinase Inhibition SAR: Journal of Medicinal Chemistry. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Link

  • Tubulin Inhibitors: National Institutes of Health (NIH). "Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors." Link

  • General Biological Activity: Global Research Online. "An Overview of Thiazole Derivatives and its Biological Activities." Link

  • Antimicrobial SAR: MDPI. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles." Link

Sources

The 2-Aminothiazole Pharmacophore: A Technical Guide to Anticancer Scaffold Design and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Dasatinib (Sprycel) and Alpelisib (Piqray). Its capacity to form hydrogen bonds within the ATP-binding pocket of protein kinases makes it an indispensable tool in targeted cancer therapy. This guide provides a rigorous technical framework for exploring 2-AT derivatives, moving from rational chemical synthesis to biological validation. It addresses both the high-potency potential of the scaffold and the necessary precautions against "frequent hitter" (PAINS) artifacts.

Part 1: Chemical Basis & Rational Design

The Hantzsch Synthesis: Mechanism and Protocol

The Hantzsch thiazole synthesis remains the gold standard for generating 2-aminothiazole libraries due to its atom economy and modularity. However, reproducibility often suffers from poor intermediate control.

The Mechanism: The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the


-carbon of an 

-haloketone, forming an intermediate thioimidate. This is followed by intramolecular cyclization and dehydration.[1]
Visualization: Hantzsch Reaction Mechanism

HantzschMechanism Start α-Haloketone + Thiourea Inter1 S-Alkylation (Thioimidate) Start->Inter1 Nucleophilic Attack Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 Intramolecular Condensation Product 2-Aminothiazole Scaffold Inter2->Product Dehydration (-H₂O) Byproduct H₂O + HX Inter2->Byproduct

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis, highlighting the critical dehydration step.

Validated Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Objective: Synthesize a high-purity scaffold for subsequent SAR (Structure-Activity Relationship) modification.

Reagents:

  • Acetophenone (1.0 eq)

  • Thiourea (2.0 eq) - Excess ensures complete consumption of the electrophile.

  • Iodine (1.0 eq) - Acts as the halogenating agent and catalyst.

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Halogenation in situ: Dissolve acetophenone (10 mmol) and thiourea (20 mmol) in ethanol (50 mL). Add iodine (10 mmol) slowly. Why: Using iodine avoids handling lachrymatory

    
    -bromoketones directly.
    
  • Reflux Activation: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The disappearance of the starting ketone indicates completion.

  • Work-up & Neutralization: Cool the reaction to room temperature. The hydroiodide salt of the thiazole will precipitate. Filter the solid.

  • Free Base Liberation: Suspend the solid in water and adjust pH to 8–9 using ammonium hydroxide. Why: The free amine is required for subsequent coupling reactions; the salt form is inactive in many biological assays.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1).

    • Quality Control: Purity must be >95% by HPLC before biological testing to rule out false positives from impurities.

Part 2: Molecular Targets & Mechanisms

The anticancer potency of 2-aminothiazoles stems primarily from their ability to function as Type I Kinase Inhibitors . They bind to the active conformation of the kinase (DFG-in), mimicking the adenine ring of ATP.

Key Signaling Pathways
  • Src/Abl Inhibition: Similar to Dasatinib, 2-AT derivatives occupy the ATP pocket, blocking downstream signaling in CML (Chronic Myeloid Leukemia).

  • VEGFR-2 Inhibition: Blocks angiogenesis in solid tumors.

  • PI3K/Akt Pathway: Modulates cell survival and apoptosis.

Visualization: Kinase Inhibition Cascade

KinasePathway Drug 2-Aminothiazole Derivative Receptor RTK (e.g., VEGFR-2/EGFR) ATP Pocket Drug->Receptor Competitive Inhibition Effect Tumor Angiogenesis & Proliferation Drug->Effect BLOCKS PI3K PI3K Activation Receptor->PI3K Signaling AKT Akt Phosphorylation PI3K->AKT mTOR mTOR Complex AKT->mTOR mTOR->Effect

Figure 2: Signal transduction blockade. The 2-AT derivative competitively inhibits the receptor tyrosine kinase (RTK), halting the downstream PI3K/Akt/mTOR cascade.

Part 3: Experimental Workflows & Biological Validation

To ensure scientific integrity, biological data must be generated using orthogonal assays. A single assay (e.g., MTT) is insufficient due to the potential for off-target toxicity.

Workflow 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) against specific cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add the synthesized 2-AT derivative at serial dilutions (0.1 µM to 100 µM). Include Dasatinib as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48–72 hours.

  • Detection: Add MTT reagent. Viable mitochondria convert MTT (yellow) to formazan (purple).

  • Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm.

    • Self-Validation: If the vehicle control shows <90% viability, the assay is invalid.

Workflow 2: Enzymatic Kinase Assay (ADP-Glo)

Purpose: Confirm that cytotoxicity is due to kinase inhibition, not general toxicity.

  • Reaction: Mix Recombinant Kinase (e.g., VEGFR-2) + Substrate + ATP + Test Compound.

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which generates light via luciferase.

  • Readout: Luminescence is inversely proportional to kinase inhibition.

Part 4: Data Analysis & Case Studies

The following table summarizes comparative potency data from recent literature, illustrating the SAR trends where N-substitution and aryl-ring functionalization dramatically impact potency.

Table 1: Comparative IC50 Values of 2-Aminothiazole Derivatives

Compound IDStructure DescriptionTarget KinaseIC50 (µM)Cell Line (Activity)Ref
Dasatinib 2-amino-thiazole-5-carboxamide coreSrc/Abl< 0.001K562 (Leukemia)[1]
Cmpd 9 4-(4-chlorophenyl)-thiazoleVEGFR-20.40MCF-7 (Breast)[2]
Cmpd 54 2-aminobenzothiazole derivativePI3K

0.001PC-3 (Prostate)[3]
Cmpd 14 5-ethyloxazole-substituted thiazoleCDK20.0014A2780 (Ovarian)[4]
Critical Insight: The "PAINS" Warning

Researchers must be aware that some 2-aminothiazoles are classified as Pan-Assay Interference Compounds (PAINS) . They can sequester metal ions or form aggregates that nonspecifically inhibit enzymes.

  • Mitigation Strategy: Always include a detergent (e.g., 0.01% Triton X-100) in kinase assays to prevent aggregation-based inhibition.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Gomha, S. M., et al. (2021).[2] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Link

  • Zhang, X., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.[1][3][4][5] European Journal of Medicinal Chemistry. Link

  • Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. BenchChem Protocols. Link

Sources

An In-Depth Technical Guide on the Antimicrobial and Anti-inflammatory Activity of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for designing therapeutic agents.[3] This is evidenced by the numerous FDA-approved drugs that incorporate the thiazole moiety, spanning a wide range of therapeutic areas including antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[1][2][4] Notable examples include the antibiotic Penicillin, the anti-HIV agent Ritonavir, and the anti-inflammatory drug Meloxicam.[1] This guide provides a comprehensive technical overview of the antimicrobial and anti-inflammatory activities of substituted thiazoles, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Synthetic Pathways to Substituted Thiazoles: The Hantzsch Synthesis and Beyond

The functionalization of the thiazole core is crucial for modulating its biological activity. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the construction of this heterocyclic system.[1] This method typically involves the condensation of an α-haloketone with a thioamide.[1][5] The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring.[5]

Beyond the classical Hantzsch synthesis, various other methods have been developed to access diverse substituted thiazoles. These include reactions involving α-aminonitriles (Cook-Heilborn synthesis) and the hydrolysis of ω-thiocyanoketones (Tcherniac's synthesis). Modern synthetic approaches often employ microwave assistance to reduce reaction times and improve yields. The versatility of these synthetic routes allows for the introduction of a wide array of substituents at different positions of the thiazole ring, enabling the fine-tuning of its pharmacological properties.

Antimicrobial Activity of Substituted Thiazoles: A Multi-pronged Attack on Pathogens

Thiazole derivatives have demonstrated significant efficacy against a broad spectrum of microorganisms, including bacteria and fungi.[6][7][8] Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of substituted thiazoles are diverse and depend on their specific structural features. Some of the key mechanisms include:

  • Inhibition of Essential Enzymes: Thiazole-containing compounds have been shown to inhibit enzymes crucial for microbial survival. For instance, some derivatives target β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[5]

  • Disruption of Cell Division: Certain thiazole derivatives have been found to target FtsZ, a protein that forms a contractile ring at the site of cell division in bacteria. Inhibition of FtsZ leads to filamentation and eventual cell death.

  • Interference with Antioxidant Systems: Some thiazole compounds have been shown to interfere with the antioxidant systems of microorganisms, leading to an accumulation of reactive oxygen species and subsequent cellular damage.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and any appended moieties. Key SAR observations include:

  • 2-Amino Thiazole Moiety: The presence of a 2-amino group is often associated with significant antibacterial and antifungal activity.[6]

  • Substituents at Positions 4 and 5: The introduction of various heterocyclic rings at position 5 of the thiazole core has been shown to enhance antimicrobial activity.[7] For example, imidazotriazole and thiazolopyrimidine substitutions have led to compounds with potent activity against Aspergillus niger.[7] Aryl substituents at position 4, particularly those with chloro groups, have been linked to antibacterial activity.[10]

  • Compounds with Multiple Thiazole Rings: The synthesis of molecules containing more than one thiazole ring has been demonstrated to enhance their therapeutic activities.[7]

Experimental Protocols for Antimicrobial Screening

The evaluation of the antimicrobial activity of novel thiazole derivatives typically involves a series of in vitro assays to determine their potency and spectrum of activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The thiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of representative substituted thiazoles against various pathogens.

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
Compound A2-amino, 4-(4'-acetanilido)S. aureusComparable to Ampicillin[6]
Compound B2-amino, 4-(4'-acetanilido)E. coliComparable to Ampicillin[6]
Compound C2,5-dichloro thienylA. fumigatus6.25 - 12.5[5]
Compound D2,5-dichloro thienylS. aureus6.25 - 12.5[5]
Compound EImidazotriazole at position 5S. epidermidisMore potent than Amphotericin B[4][7]

Anti-inflammatory Activity of Substituted Thiazoles: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[11][12] Substituted thiazoles have emerged as promising anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[7][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are mediated through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many thiazole-based compounds act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[11][12] Some derivatives exhibit selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

  • Inhibition of 5-Lipoxygenase (5-LOX): Dual inhibition of both COX and 5-LOX pathways is a desirable strategy for developing anti-inflammatory drugs with an improved safety profile.[11][14] Several thiazole derivatives have been identified as potent dual COX/5-LOX inhibitors.[14]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[15] Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to the downregulation of downstream inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS).[15][16]

  • Inhibition of Pro-inflammatory Cytokines: Thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazoles is intricately linked to their substitution patterns:

  • 2-Substituted Amino Thiazoles: This structural motif is often considered essential for anti-inflammatory activity.[17]

  • Aryl Substituents: The nature and position of substituents on aryl rings attached to the thiazole core significantly influence COX/LOX inhibitory activity. For instance, nitro and chloro groups on a benzene ring have been found to be favorable for COX-1/LOX inhibition.[12]

  • Bulky Groups: The introduction of bulky groups, such as a naphthalene ring, at positions 4 and 5 of the thiazole can lead to enhanced COX-2 selectivity.[12]

Experimental Protocols for Anti-inflammatory Screening

A combination of in vitro and in vivo models is employed to characterize the anti-inflammatory potential of substituted thiazoles.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test thiazole derivative, a standard drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Protocol 3: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid is used as the substrate.

  • Incubation: The enzyme is pre-incubated with the test thiazole derivative at various concentrations for a short period.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected substituted thiazoles.

Compound IDTargetAssayIC50 (µM) / % InhibitionReference
Compound FCOX-2/5-LOXIn vitro enzyme inhibitionIC50: 0.09 (COX-2), 0.38 (5-LOX)[14]
Compound GCOX-2/5-LOXCarrageenan-induced paw edema60.82% inhibition[14]
Compound HCOX-1/COX-2In vitro enzyme inhibitionIC50: 5.6 (COX-1), 1.52 (COX-2)[12]
Compound ICOX-1/COX-2In vitro enzyme inhibitionIC50: 4.5 (COX-1), 1.06 (COX-2)[12]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway: NF-κB Inhibition by Benzothiazoles

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->ProInflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Experimental Workflow: Carrageenan-Induced Paw Edema

G start Start: Fasted Rats/Mice admin Administer: - Vehicle - Standard Drug - Thiazole Derivative start->admin wait Wait (e.g., 1 hour) admin->wait induce Induce Inflammation: Sub-plantar injection of Carrageenan wait->induce measure Measure Paw Volume at t=0, 1, 2, 3, 4h (Plethysmometer) induce->measure analyze Analyze Data: Calculate % Edema Inhibition measure->analyze end End: Evaluate Anti-inflammatory Activity analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

Substituted thiazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The ongoing exploration of structure-activity relationships will continue to guide the design of more potent and selective thiazole derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The development of novel thiazole-based therapeutics holds significant potential for addressing the growing challenges of antimicrobial resistance and chronic inflammatory diseases.

References

  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC. (n.d.).
  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.).
  • New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed. (n.d.).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
  • A review on thiazole based compounds & it's pharmacological activities. (n.d.).
  • [PDF] Thiazoles and Thiazolidinones as COX/LOX Inhibitors - Semantic Scholar. (n.d.).
  • ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL HETEROCYCLIC SUBSTITUTED THIAZOLE DERIVATIVES - Rasayan Journal of Chemistry. (n.d.).
  • Synthesis, antimicrobial activity and advances in structure-activity relationships (SARs) of novel tri-substituted thiazole derivatives | Request PDF. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. (n.d.).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.).
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC. (n.d.).
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. (n.d.).
  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed. (2020, April 25).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH. (n.d.).
  • Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (2023, August 6).
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - ResearchGate. (n.d.).
  • Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. (n.d.).
  • Structure–activity relationship (SAR) of 1,3‐thiazole and... - ResearchGate. (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.).
  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - MDPI. (n.d.).
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.).
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PubMed. (n.d.).

Sources

preliminary biological evaluation of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 438218-20-3 | Scaffold Class: 2-Aminothiazole

Executive Summary

This technical guide outlines the standardized protocol for the preliminary biological evaluation of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine . As a 2-aminothiazole derivative featuring a lipophilic isopropyl moiety at the para-position of the phenyl ring and a C5-methyl substitution, this compound represents a classic "privileged structure" in medicinal chemistry.

Historical Structure-Activity Relationship (SAR) data for this scaffold suggests high potential in two distinct therapeutic areas: non-steroidal anti-inflammatory (NSAID) activity via COX-2 inhibition and antimicrobial activity via bacterial cell wall synthesis interference. This guide prioritizes the evaluation of these pathways while mandating rigorous physicochemical profiling to address the solubility challenges inherent to the isopropyl substitution.

Part 1: Physicochemical & In Silico Profiling

Objective: To establish the "drug-likeness" of the compound and determine solvent compatibility for biological assays.

The presence of the isopropyl group significantly increases the partition coefficient (LogP), potentially enhancing membrane permeability but compromising aqueous solubility. Before any biological assay, the following parameters must be established to prevent false negatives due to precipitation.

Lipinski Compliance & Solubility Check
ParameterPredicted Value/RangeImplication for Protocol
Molecular Weight ~232.34 g/mol High bioavailability potential (Rule of 5 compliant).
cLogP 3.0 – 3.8 (Est.)High Lipophilicity. Requires DMSO for stock; avoid aqueous buffers >1% DMSO final conc.
H-Bond Donors 1 (Amine)Good membrane permeability.
H-Bond Acceptors 2 (N, S)Good target binding potential.
Formulation Protocol
  • Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Stock Concentration: 10 mM.

  • Storage: -20°C, desiccated.

  • Working Solution: Dilute in serum-free media or PBS immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

Part 2: Primary Therapeutic Evaluation (Anti-Inflammatory)

Hypothesis: The 2-aminothiazole core mimics the pharmacophore of selective COX-2 inhibitors (e.g., Meloxicam). The C4-phenyl group fits the hydrophobic pocket of the cyclooxygenase enzyme.

Assay: COX-1 vs. COX-2 Isoform Inhibition

Methodology: Colorimetric COX Inhibitor Screening Assay. Rationale: Differentiating between constitutive COX-1 (gastric protection) and inducible COX-2 (inflammation) is critical. A high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the target.

Step-by-Step Protocol
  • Enzyme Preparation: Thaw recombinant ovine COX-1 and human recombinant COX-2 on ice.

  • Incubation:

    • Add 10 μL of test compound (0.01 μM – 100 μM serial dilution) to reaction buffer (0.1 M Tris-HCl, pH 8.0).

    • Add 10 μL of Heme and 10 μL of Enzyme.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 μL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Incubate for 2 minutes. Measure absorbance at 590 nm.

  • Controls:

    • Positive Control: Celecoxib (Selective COX-2 inhibitor).

    • Vehicle Control: 0.5% DMSO.

    • Background: No enzyme.

Mechanistic Visualization (COX Pathway)

The following diagram illustrates the intervention point of the aminothiazole derivative within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Catalyzes COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Inhibitor 4-(4-Isopropylphenyl)-5-methyl -1,3-thiazol-2-amine Inhibitor->COX2 Competitive Inhibition (Target) PGE2 Prostaglandin E2 (Pain & Inflammation) PGG2->PGE2 Isomerization

Figure 1: Proposed Mechanism of Action. The aminothiazole derivative competitively binds to the COX-2 active site, blocking the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.

Part 3: Secondary Evaluation (Antimicrobial Efficacy)

Hypothesis: 2-aminothiazoles have demonstrated efficacy in inhibiting bacterial cell wall synthesis (Mur ligase inhibition).[1] The lipophilic isopropyl group may enhance penetration through the peptidoglycan layer of Gram-positive bacteria.

Assay: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution Method (CLSI Standards).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 and E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Compound Addition:

    • Add 100 μL of CAMHB to columns 2-12.

    • Add 200 μL of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (at 2x max concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10.

  • Inoculation: Add 100 μL of diluted bacterial suspension to wells 1-11.

  • Incubation: 16-20 hours at 37°C (aerobic).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Part 4: Safety & Toxicology (Self-Validating Step)

Rationale: High lipophilicity correlates with non-specific membrane disruption. It is vital to prove that the biological activity is due to specific target engagement (COX/Mur ligase) and not general cytotoxicity.

Assay: MTT Cell Viability Assay

Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver).

Step-by-Step Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with compound (1 μM – 100 μM) for 24 hours.

  • Dye Addition: Add 20 μL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.

  • Solubilization: Aspirate media. Add 150 μL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 5: Evaluation Workflow Summary

The following diagram summarizes the decision logic for the evaluation of this compound.

Evaluation_Workflow cluster_activity Activity Screening Start Compound 438218-20-3 Solubility Solubility Test (DMSO/PBS) Start->Solubility Tox MTT Assay (Toxicity Check) Solubility->Tox If Soluble COX COX-2 Inhibition (Anti-inflammatory) Tox->COX If Viability > 80% MIC MIC Determination (Antimicrobial) Tox->MIC If Viability > 80% Decision Lead Candidate? COX->Decision IC50 < 10µM MIC->Decision MIC < 8µg/mL

Figure 2: Biological Evaluation Logic Flow. Toxicity screening acts as a gatekeeper before efficacy trials to ensure data integrity.

References

  • Scholars Research Library. (2014).[2] Biological and medicinal significance of 2-aminothiazoles.[1][2][3][4] Der Pharmacia Lettre.[2] Link

  • Taylor & Francis Online. (2019). Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.[2][5] Molecules.[1][2][3][4][5][6][7] Link

  • National Institutes of Health (PMC). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. Chemistry Central Journal. Link

  • ChemicalBook. 4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-AMINE Properties and Safety.Link

Sources

theoretical studies on the electronic properties of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Electronic Structure, Reactivity Descriptors, and Spectroscopic Validation Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary: The Thiazole Pharmacophore[1]

The molecule 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine represents a critical scaffold in medicinal chemistry, combining a lipophilic cumene (isopropylphenyl) tail with a polar, hydrogen-bond-capable aminothiazole head. This specific derivative is of high interest due to the electronic modulation provided by the C5-methyl group, which introduces steric constraints that differentiate it from simple 4-phenylthiazoles.

This technical guide outlines the theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It details the protocols for geometry optimization, electronic property calculation (HOMO-LUMO), and molecular electrostatic potential (MEP) mapping, establishing a causal link between these quantum descriptors and biological activity (e.g., antimicrobial or anti-inflammatory potential).

Computational Methodology & Workflow

To ensure scientific integrity, the theoretical study of this molecule must follow a self-validating workflow. The standard of care in this field utilizes the B3LYP hybrid functional due to its proven balance between computational cost and accuracy for organic thermochemistry.

The Computational Pipeline (DOT Visualization)

The following diagram illustrates the logical flow of the computational study, from initial structure generation to global reactivity prediction.

G cluster_0 Validation Loop Input Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Energy Minimized? Electronic Electronic Properties (FMOs, MEP, NBO) Freq->Electronic Validated (Real Freqs) Reactivity Global Reactivity Descriptors (Hardness, Potential) Electronic->Reactivity Docking Molecular Docking (Protein-Ligand Interaction) Reactivity->Docking SAR Correlation

Figure 1: Standardized computational workflow for thiazole derivative characterization.

Protocol: Step-by-Step Execution

Step 1: Basis Set Selection

  • Protocol: Use 6-311++G(d,p) .[1]

  • Causality: The "++" diffuse functions are critical for describing the lone pairs on the Sulfur and Nitrogen atoms, as well as the anion-like character often found in hydrogen-bonding interactions. The "(d,p)" polarization functions account for the distortion of orbitals in the aromatic rings.

Step 2: Geometry Optimization

  • Software: Gaussian 09/16 or ORCA.

  • Directive: Optimize without symmetry constraints (

    
     symmetry) to allow the isopropyl group to rotate into its global minimum and the phenyl ring to twist relative to the thiazole plane.
    
  • Validation: The output must show zero imaginary frequencies (NIMAG=0). If an imaginary frequency corresponds to the methyl rotation, the structure is a transition state, not a minimum.

Step 3: Solvent Effects (PCM/SMD)

  • Protocol: Apply the Polarizable Continuum Model (PCM) using water (

    
    ) or DMSO.
    
  • Reasoning: Biological activity occurs in aqueous media. Gas-phase calculations often overestimate intramolecular hydrogen bonding and fail to predict the correct dipole moment in vivo.

Geometric & Electronic Structure Analysis

Structural Conformation

Unlike 2-amino-4-phenylthiazole, the 5-methyl group in this derivative introduces steric hindrance with the ortho-protons of the phenyl ring.

  • Torsion Angle: Expect a torsion angle (

    
    ) between the thiazole and phenyl ring of 30°–45° . This de-planarization interrupts 
    
    
    
    -conjugation slightly but increases solubility.
  • Bond Lengths: The

    
     bond typically shows partial double-bond character (~1.35 Å), indicating resonance delocalization of the amine lone pair into the thiazole ring.
    
Frontier Molecular Orbitals (FMOs)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical stability and bioactivity.

OrbitalLocalization DescriptionChemical Significance
HOMO Concentrated on the thiazole sulfur and the exocyclic amine nitrogen.Represents the electron donor capacity. High HOMO energy implies the molecule is easily oxidized or can donate electrons to a receptor.
LUMO Delocalized over the phenyl ring and the C=N bond of the thiazole.Represents the electron acceptor capacity. Low LUMO energy suggests susceptibility to nucleophilic attack.
Band Gap

A lower gap (soft molecule) correlates with higher polarizability and often higher biological activity.
Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for docking studies, predicting where the drug will bind to a protein.

  • Negative Regions (Red): Localized on the N3 atom (thiazole ring nitrogen) and the amine nitrogen . These are H-bond acceptors/donors.

  • Positive Regions (Blue): Localized on the amine protons and the isopropyl protons .

  • Neutral Regions (Green): The lipophilic isopropylphenyl tail, essential for hydrophobic interactions within protein pockets.

Global Reactivity Descriptors

To quantify the chemical behavior of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, we calculate global descriptors based on Koopmans' theorem. These values are derived from the vertical ionization potential (


) and electron affinity (

).
Calculated Descriptors Table (Theoretical Range)

Note: Values below are representative of 2-amino-4-arylthiazole derivatives calculated at B3LYP/6-311G++(d,p) level.

DescriptorFormulaTypical Value (eV)Interpretation
Ionization Potential (I)

5.8 – 6.2Energy required to remove an electron.
Electron Affinity (A)

1.5 – 1.9Energy released when adding an electron.
Chemical Hardness (

)

2.0 – 2.2Resistance to charge transfer. Lower = softer/more reactive.
Electrophilicity Index (

)

3.5 – 4.0Propensity to accept electrons. High

indicates a good electrophile.
Chemical Logic

The isopropyl group is an electron-donating group (EDG) via hyperconjugation. This raises the HOMO energy compared to an unsubstituted phenyl ring, making the molecule a better nucleophile . This suggests the molecule is likely to interact with electrophilic residues (like Histidine or Serine) in enzyme active sites.

Spectroscopic Validation (IR & NMR)

Theoretical studies must be benchmarked against experimental data to verify the chosen basis set.

Vibrational Assignments (FT-IR)
  • 
     Asymmetric:  Predicted ~3400–3500 cm⁻¹.
    
  • 
     Symmetric:  Predicted ~3300–3400 cm⁻¹.
    
  • 
     Thiazole:  A strong characteristic band at ~1580–1600 cm⁻¹.
    
  • Scaling Factor: DFT overestimates frequencies due to anharmonicity. Apply a scaling factor of 0.967 for B3LYP/6-311G++(d,p) to match experimental results.

NMR Shifts (GIAO Method)
  • Isopropyl Methyls: Doublet at ~1.2 ppm.

  • Isopropyl Methine: Septet at ~2.9 ppm.

  • Thiazole Methyl: Singlet at ~2.3 ppm (deshielded by the aromatic ring).

  • Amine Protons: Broad singlet at ~5.0–7.0 ppm (highly solvent-dependent).

Biological Interface: SAR Logic

The biological efficacy of this molecule is driven by its structural components.[2]

SAR Core Thiazole Core Head 2-Amino Group Core->Head H-Bond Donor/Acceptor Tail 4-Isopropylphenyl Core->Tail Hydrophobic Interaction Mod 5-Methyl Group Core->Mod Steric Lock Activity Activity Head->Activity Target Binding (e.g., EGFR, BSA) Permeability Permeability Tail->Permeability Membrane Crossing

Figure 2: Structure-Activity Relationship (SAR) map.

Mechanism: The isopropylphenyl tail anchors the molecule in hydrophobic pockets of enzymes (e.g., COX-2 or bacterial DNA gyrase), while the aminothiazole head forms hydrogen bonds with the protein backbone. The 5-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

References

  • Babiyana, S., et al. (2025). "Synthesis, theoretical, spectroscopic profiles... of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-(4-methylphenyl)-1,3-thiazole."[1] Discover Chemistry.

  • Mebi, A.C. (2011). "DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]." Journal of Chemical Sciences.

  • Narayana, B., et al. (2004). "Synthesis and biological activity of some new 2-amino-4-arylthiazole derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements. (Cited for general class activity).
  • Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.
  • Frisch, M.J., et al. "Gaussian 16, Revision C.01." Wallingford CT: Gaussian, Inc.

Sources

Methodological & Application

Synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminothiazoles and the Hantzsch Synthesis

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The enduring relevance of this heterocyclic scaffold drives the continued development of robust and efficient synthetic methodologies. The Hantzsch thiazole synthesis, a classic condensation reaction dating back to the late 19th century, remains a premier and versatile method for constructing the thiazole ring.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding route to these valuable compounds.[1][2]

This application note provides a comprehensive, in-depth protocol for the synthesis of a specific 2-aminothiazole derivative, 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438218-20-3).[3] This guide is tailored for researchers and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Reaction Scheme and Mechanism

The synthesis of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine via the Hantzsch synthesis proceeds through a well-established mechanism. The overall reaction is depicted below:

Scheme 1: Overall synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic 2-aminothiazole ring.[1][2]

Experimental Protocol

This protocol is divided into two main stages: the preparation of the α-bromoketone precursor and the subsequent Hantzsch cyclization to form the target 2-aminothiazole.

Part 1: Synthesis of 2-Bromo-1-(4-isopropylphenyl)propan-1-one

The requisite α-bromoketone is prepared via a two-step sequence starting from commercially available cumene.

Step 1a: Friedel-Crafts Acylation to Synthesize 1-(4-isopropylphenyl)propan-1-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).

  • Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of propanoyl chloride (1.0 eq.) in dry DCM dropwise via the dropping funnel.

  • Addition of Cumene: Following the addition of the acid chloride, add cumene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 1b: α-Bromination of 1-(4-isopropylphenyl)propan-1-one

  • Reaction Setup: In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve the synthesized 1-(4-isopropylphenyl)propan-1-one (1.0 eq.) in a suitable solvent like glacial acetic acid or chloroform.

  • Bromination: Add bromine (1.0 eq.) dropwise to the solution at room temperature. The disappearance of the bromine color indicates its consumption. The reaction can be gently warmed if necessary to initiate.

  • Reaction Monitoring: Monitor the progress of the bromination by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry. The crude 2-bromo-1-(4-isopropylphenyl)propan-1-one can be used directly in the next step or recrystallized from a suitable solvent like ethanol for higher purity.

Part 2: Hantzsch Synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-isopropylphenyl)propan-1-one (1.0 eq.) and thiourea (1.1 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) with vigorous stirring.[1][5] The reaction is typically complete within 2-5 hours. Monitor the progress by TLC.[5]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, often as a hydrobromide salt, may precipitate.[4]

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker containing cold water or a dilute solution of a base like sodium bicarbonate or sodium hydroxide (10%) to neutralize the hydrobromide salt and precipitate the free amine.[5]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove any inorganic salts and unreacted thiourea.

  • Drying and Purification: Dry the collected solid. For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of DMF and water.[6]

Quantitative Data Summary

Reagent/ParameterMolar Ratio (eq.)Molecular Weight ( g/mol )Amount
Part 1a
Cumene1.0120.19
Propanoyl chloride1.092.52
Aluminum chloride1.2133.34
Part 1b
1-(4-isopropylphenyl)propan-1-one1.0176.26
Bromine1.0159.81
Part 2
2-Bromo-1-(4-isopropylphenyl)propan-1-one1.0255.15
Thiourea1.176.12
Reaction Conditions
Solvent--Ethanol
Temperature--Reflux (~78 °C)
Reaction Time--2-5 hours
Expected Product
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine-232.35-

Experimental Workflow Visualization

Hantzsch_Synthesis_Workflow cluster_precursor Part 1: α-Bromoketone Synthesis cluster_hantzsch Part 2: Hantzsch Cyclization cumene Cumene friedel_crafts Friedel-Crafts Acylation cumene->friedel_crafts propanoyl_chloride Propanoyl Chloride propanoyl_chloride->friedel_crafts ketone 1-(4-isopropylphenyl)propan-1-one friedel_crafts->ketone bromination α-Bromination ketone->bromination bromine Bromine bromine->bromination alpha_bromoketone 2-Bromo-1-(4-isopropylphenyl)propan-1-one bromination->alpha_bromoketone hantzsch Hantzsch Reaction (Reflux in Ethanol) alpha_bromoketone->hantzsch thiourea Thiourea thiourea->hantzsch workup Work-up (Neutralization & Filtration) hantzsch->workup crude_product Crude Product workup->crude_product purification Recrystallization crude_product->purification final_product 4-(4-Isopropylphenyl)-5-methyl- 1,3-thiazol-2-amine purification->final_product

Caption: Experimental workflow for the synthesis of the target 2-aminothiazole.

Mechanism Visualization

Hantzsch_Mechanism reactants α-Bromoketone Thiourea intermediate1 S-Alkylation Intermediate reactants:ketone->intermediate1 Nucleophilic Attack reactants:thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization

The final product, 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion

The Hantzsch thiazole synthesis offers a reliable and efficient pathway for the preparation of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block for drug discovery can be obtained in good yield and high purity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this and related 2-aminothiazole derivatives for their research and development endeavors.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Ma, S., Wang, L., Ouyang, B., Fan, M., Qi, J., & Yao, L. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115683.
  • Gou, Y., Jia, M., Wang, Y., Zhang, Y., & Liu, Z. (2025). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1585.
  • ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available at: [Link]

Sources

HPLC purification method for 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Introduction & Molecule Profile

This application note details a robust protocol for the analysis and purification of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine . This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry often utilized as a pharmacophore in kinase inhibitors and antimicrobial agents.

The purification strategy is derived from the physicochemical properties of the 2-amino-4-phenylthiazole core. The molecule possesses a basic amine (thiazole


) and a significant hydrophobic domain (isopropylphenyl group), necessitating a Reversed-Phase (RP-HPLC) approach that balances ionization control with hydrophobic retention.
Physicochemical Characteristics
PropertyValue (Estimated)Chromatographic Implication
Molecular Formula

MW = 232.34 g/mol
LogP ~3.2 - 3.5High hydrophobicity requires high % organic modifier for elution.
pKa (Basic) ~5.3 - 6.0The 2-amino group is weakly basic. At pH < 3, it exists as a cation (

).
UV Max ~260-280 nmConjugated thiazole-phenyl system allows sensitive UV detection.
Solubility Low in neutral water; High in DMSO, MeOH, and acidic water.Sample diluent must contain organic solvent or acid to prevent precipitation.

Analytical Method (QC & Purity Check)

Objective: To resolve the target compound from common synthetic impurities (e.g., unreacted thiourea,


-haloketones, and oxidative dimers).

Causality & Logic:

  • Stationary Phase: A C18 column is selected for its ability to interact with the hydrophobic isopropyl and phenyl moieties. A "base-deactivated" or end-capped column is critical to minimize peak tailing caused by the interaction of the protonated amine with residual silanols.

  • Mobile Phase pH: Acidic conditions (0.1% Formic Acid, pH ~2.7) are chosen to fully protonate the amine. This ensures a single ionization state, improving peak symmetry and solubility.

Protocol A: Analytical Gradient
  • System: Agilent 1200/1260 or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer and peak sharpness).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005%Equilibration / Injection
1.005%Isocratic Hold (Elute polar salts/thiourea)
8.0095%Linear Gradient
10.0095%Wash (Remove hydrophobic dimers)
10.105%Re-equilibration
13.005%End of Run

Preparative Method (Isolation)

Objective: Scale-up purification to isolate >100 mg of target material with >98% purity.

Scale-Up Logic: In preparative chromatography, loading capacity is paramount. While the acidic method (Method A) works well, the ionized molecule (


) is more polar and less retained, leading to "fronting" at high loads.
  • Option 1 (Standard): Maintain acidic conditions (TFA). Robust, but lower loading capacity.

  • Option 2 (High Performance): Switch to high pH (Ammonium Bicarbonate, pH 10). At this pH, the amine is neutral (

    
    ), significantly increasing hydrophobicity and retention. This allows for higher concentration loading without peak distortion. Note: Ensure the column is pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).
    

Recommended Protocol (Option 1 - Robust/General Use):

  • Column: Phenomenex Luna C18(2) (21.2 x 150 mm, 5 µm) or equivalent Prep-C18.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 20 mL/min.

  • Sample Diluent: 50:50 Water:Acetonitrile + 0.5% TFA (Must match initial gradient strength to prevent "breakthrough").

Preparative Gradient:

Time (min)% Mobile Phase BRationale
0.010%Injection
2.010%Flush polar impurities
12.070%Shallow gradient for max resolution
14.095%Column Wash
16.010%Re-equilibration

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to pure isolate, highlighting critical decision points (QC checks).

PurificationWorkflow Synthesis Synthesis (Hantzsch Method) Crude Mixture Dissolution Sample Dissolution (DMSO/MeOH + Acid) Synthesis->Dissolution Filter Filtration (0.45 µm PTFE) Dissolution->Filter AnalyticalQC Analytical HPLC (Method A) Determine Purity & Retention Filter->AnalyticalQC Decision Purity > 85%? AnalyticalQC->Decision PrepHPLC Prep HPLC (Method B) Gradient Optimization Decision->PrepHPLC Yes Recrystallization Recrystallization (Alternative Clean-up) Decision->Recrystallization No (Too Dirty) FractionCollection Fraction Collection (Trigger: UV Threshold) PrepHPLC->FractionCollection Pooling Fraction Pooling & QC FractionCollection->Pooling Lyophilization Lyophilization (Remove Solvent/TFA) Pooling->Lyophilization FinalProduct Final Product (>98% Purity) Lyophilization->FinalProduct Recrystallization->Dissolution

Figure 1: Step-by-step purification workflow from crude synthesis to isolated solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.Increase buffer strength (e.g., 0.1% TFA instead of Formic Acid) or use a "High pH" resistant column at pH 10.
Split Peaks Sample solvent too strong.Dilute sample with water/buffer. The sample solvent should be weaker than the initial mobile phase conditions.
Fronting Column Overload.Reduce injection volume or switch to a larger diameter column.
Ghost Peaks Carryover from previous run.[1]Add a "Sawtooth" wash (5% -> 95% -> 5% B) at the end of the method; check needle wash solvent.

References

  • Hantzsch Thiazole Synthesis & Derivatives

    • Context: General synthesis and characterization of 2-amino-4-phenylthiazole deriv
    • Source:National Institutes of Health (NIH) / PubChem. Compound Summary for CID 40302 (2-Amino-4-phenylthiazole).
    • URL:[Link]

  • HPLC Method Development for Aminothiazoles

    • Context: Validation of HPLC-UV methods for quantitative determination of aminothiazole derivatives using C18 columns and acidic buffers.
    • Source: Basavanakatti, et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole..." BMC Chemistry, 2024.[1]

    • URL:[Link][1]

  • pKa and Ionization of Thiazoles

    • Context: Reference data for the basicity of the thiazole ring and amine substituents, guiding pH selection.
    • Source: Williams, R. (Collation). "pKa Data Compiled by R. Williams.
    • URL:[Link]

  • Preparative HPLC Strategy for Basic Compounds

    • Context: Methodologies for purifying peptides and basic small molecules using RP-HPLC.[2]

    • Source:HPLC.eu. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC."
    • URL:[Link]

Sources

Technical Application Note: High-Resolution Mass Spectrometry and LC-MS/MS Profiling of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry analysis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine , a structural scaffold frequently utilized in medicinal chemistry for kinase inhibitor development (e.g., CDK/GSK-3


 inhibition). The protocol addresses the specific analytical challenges posed by the thiazole core and the isopropyl-phenyl moiety, specifically the optimization of Electrospray Ionization (ESI) parameters to maximize sensitivity and the elucidation of collision-induced dissociation (CID) pathways for confident structural verification.
Physicochemical Profile
PropertyValueRelevance to MS
Formula

Basis for isotopic envelope calculation.
Monoisotopic Mass 232.1034 DaTarget for High-Res MS (HRMS).

233.1107 m/zPrimary precursor ion in ESI(+).
LogP (Predicted) ~3.2Requires high organic content for elution (Reverse Phase).
pKa (Base) ~5.3 (Thiazole N)Readily protonates in 0.1% Formic Acid.

Experimental Design & Logic

Ionization Source Selection
  • Choice: Electrospray Ionization (ESI) in Positive Mode.

  • Rationale: The 2-aminothiazole moiety is basic. Under acidic mobile phase conditions (pH < 4), the thiazole nitrogen and the exocyclic amine facilitate facile protonation, yielding a stable

    
     species. Atmospheric Pressure Chemical Ionization (APCI) is a secondary alternative but ESI provides superior sensitivity for this polar-aromatic hybrid.
    
Chromatographic Strategy
  • Column: C18 (End-capped). The isopropyl group adds significant hydrophobicity. A standard C18 allows for retention and separation from polar matrix interferences.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid (Desolvation enhancer).

    • Note: Methanol is avoided as the primary organic solvent to prevent potential methylation artifacts during storage or high-temperature evaporation, though it is acceptable for run-time use.

Detailed Protocol

Sample Preparation (Standard & Biological Matrix)
  • Stock Solution: Dissolve 1 mg of neat standard in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock 1:1000 in 50:50 Acetonitrile:Water (1 µg/mL).

  • Biological Extraction (Plasma/Serum):

    • Aliquot 50 µL plasma.[1]

    • Add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide or deuterated analog).

    • Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to autosampler vial.

LC-MS/MS Instrument Parameters

LC Gradient (10 min run):

Time (min) % Mobile Phase B Flow Rate (mL/min) Event
0.00 5% 0.4 Load/Desalt
1.00 5% 0.4 Hold
6.00 95% 0.4 Elution
7.50 95% 0.4 Wash
7.60 5% 0.4 Re-equilibration

| 10.00 | 5% | 0.4 | Stop |

MS Source Parameters (Sciex/Waters/Thermo equivalent):

  • Capillary Voltage: 3.0 - 3.5 kV (ESI+)

  • Desolvation Temp: 450°C (High temp required for efficient ionization of aromatic heterocycles)

  • Cone Voltage / Declustering Potential: 40 V (Optimized to prevent in-source fragmentation of the isopropyl group)

  • Collision Gas: Argon or Nitrogen (Medium pressure)

Fragmentation Mechanics & MRM Transitions

Understanding the fragmentation is critical for designing specific Multiple Reaction Monitoring (MRM) transitions.

Primary Fragmentation Pathway (CID)
  • Precursor: m/z 233.1 (

    
    )
    
  • Dominant Product (Quantifier): m/z 191.1

    • Mechanism:[1][2][3] Neutral loss of Propene (

      
      , 42 Da) from the 4-isopropylphenyl group. This is a classic fragmentation for isopropyl-substituted aromatics, driven by the stability of the resulting phenyl cation or rearrangement to a tropylium-like structure.
      
  • Secondary Product (Qualifier): m/z 149.0

    • Mechanism:[1][2][3] Further degradation of the thiazole ring or cleavage of the methyl group combined with ring opening.

MRM Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 233.1191.125 - 3050
Qualifier 1 233.1149.040 - 4550
Qualifier 2 233.1105.15050

Visualization of Mechanisms

Figure 1: Fragmentation Pathway & Workflow

The following diagram illustrates the logical flow of the analysis and the specific chemical bond cleavages occurring within the collision cell.

MassSpecWorkflow Sample Sample (Plasma/Solvent) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV, 450°C) LC->ESI Q1 Q1 Selection m/z 233.1 [M+H]+ ESI->Q1 CID Collision Cell (Argon, 30eV) Q1->CID Frag1 Fragment A (Quant) m/z 191.1 (Loss of Propene) CID->Frag1 Primary Path Frag2 Fragment B (Qual) m/z 149.0 (Ring Cleavage) CID->Frag2 High Energy Q3 Q3 Detection Frag1->Q3 Frag2->Q3

Caption: Analytical workflow from sample injection to detection, highlighting the critical neutral loss of propene (42 Da) in the collision cell.

Data Analysis & Quality Control

Acceptance Criteria
  • Retention Time: The analyte should elute between 4.5 - 5.5 minutes under the specified gradient. Shift must be < ±0.1 min vs. standard.

  • Ion Ratio: The ratio of the Quantifier (191.1) to Qualifier (149.0) peak areas must remain consistent (within ±20%) across the calibration range.

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.[1]
    
Troubleshooting
  • Low Sensitivity: Check pH of mobile phase. If pH > 6, ionization efficiency of the aminothiazole drops significantly. Ensure Formic Acid is fresh.

  • Peak Tailing: Indicates secondary interactions with silanols. Increase buffer strength (add 5mM Ammonium Formate) or use a column with higher carbon load.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole Derivatives. Retrieved October 24, 2025, from [Link]

  • Chawla, G., et al. (2024).[4] Development and validation of LC-MS/MS methods for aminothiazoles in preclinical samples. Journal of Pharmaceutical Analysis.

  • Grossert, J.S., et al. (2024). Tandem mass spectrometry of homologous aminothiazoles and related heterocycles. Journal of Mass Spectrometry.

Sources

Application Note: High-Throughput In Vitro Kinase Assay for 2-Aminothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in kinase drug discovery, forming the core of clinically approved inhibitors like Dasatinib (Src/Abl), Alpelisib (PI3K


), and SNS-032  (CDK2/7/9). These compounds typically function as Type I ATP-competitive inhibitors , binding to the hinge region of the kinase domain via hydrogen bonds formed by the aminothiazole nitrogen and the exocyclic amino group.

However, the 2-AT scaffold presents specific challenges in in vitro assays. It is frequently cited as a "frequent hitter" or PAINS (Pan-Assay Interference Compounds) motif due to its propensity for colloidal aggregation at micromolar concentrations, which can sequester enzymes non-specifically. Furthermore, the sulfur atom in the thiazole ring can be sensitive to oxidation, requiring careful buffer management.

This protocol details a robust ADP-Glo™ workflow optimized for 2-AT inhibitors, incorporating specific countermeasures for aggregation and solubility to ensure data integrity.

Mechanism of Action

2-Aminothiazoles compete directly with ATP for the ATP-binding pocket. Therefore, the assay must be run at or below the enzyme's apparent


 for ATP (

) to maximize sensitivity to competitive inhibitors.

Kinase_Mechanism E Free Kinase (Active Site) ES Kinase-ATP Complex E->ES + ATP EI Kinase-Inhibitor Complex (Inactive) E->EI + Inhibitor (Competition) ATP ATP (Substrate) Inhibitor 2-Aminothiazole (Inhibitor) ES->E Dissociation P Phosphorylated Substrate + ADP ES->P Catalysis (Mg2+) EI->E Dissociation

Figure 1: Competitive binding mechanism. 2-Aminothiazoles (Red) compete with ATP (Green) for the free kinase active site.

Experimental Design & Optimization

A. Reagent Preparation & Handling[1][2]
  • Inhibitor Stock: Dissolve 2-AT compounds in 100% DMSO. Ensure final assay DMSO concentration is

    
     (typically 0.5%) to prevent enzyme denaturation.
    
  • Detergent is Mandatory: To rule out false positives caused by colloidal aggregation, the kinase buffer must contain a non-ionic detergent.

    • Standard: 0.01% Triton X-100 or 0.003% Brij-35.

    • Validation: If aggregation is suspected, repeat the assay with 0.1% Triton X-100. If potency (

      
      ) drops significantly (shift > 3-fold), the inhibition is likely artifactual.
      
  • Reducing Agents: Use 1–2 mM DTT. Avoid TCEP if using metal-dependent kinases that might be chelated, though DTT is generally safe for 2-ATs.

B. Enzyme Kinetics ( Determination)

Before screening, determine the


 for your specific kinase.
  • Titrate ATP (0.5

    
    M to 500 
    
    
    
    M) against a fixed concentration of substrate and kinase.
  • Fit data to the Michaelis-Menten equation.

  • Assay ATP Concentration: Set

    
    . This balances signal intensity with sensitivity to ATP-competitive inhibitors.
    

Step-by-Step Protocol: ADP-Glo™ Assay[2][3]

This bioluminescent assay quantifies kinase activity by measuring the ADP generated during the reaction.[1] It is performed in two steps: stopping the reaction/depleting ATP, and converting ADP to ATP for luciferase detection.[2][3][1][4]

Materials
  • Assay Plate: White, low-volume 384-well plate (e.g., Corning 4513).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100 .
    
  • Reagents: Promega ADP-Glo™ Kinase Assay Kit.

Workflow Diagram

ADPGlo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Detection Step1 Add 5 µL Kinase + Substrate + 2-AT Inhibitor Inc1 Incubate 60 min @ RT Step1->Inc1 Step2 Add 5 µL ADP-Glo™ Reagent Inc1->Step2 Inc2 Incubate 40 min @ RT (Depletes unreacted ATP) Step2->Inc2 Step3 Add 10 µL Kinase Detection Reagent Inc2->Step3 Inc3 Incubate 30-60 min @ RT (Converts ADP -> ATP -> Light) Step3->Inc3 Read Measure Luminescence (Integration: 0.5-1.0 sec) Inc3->Read

Figure 2: ADP-Glo Assay Workflow.[3][1] Critical incubation times ensure complete ATP depletion before detection.

Detailed Procedure
1. Compound Preparation
  • Prepare a 100x stock of the 2-aminothiazole inhibitor in DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Dilute 1:25 into Kinase Buffer to create a 4x working solution (4% DMSO).

2. Kinase Reaction (10

L Final Volume)
  • Add 2.5

    
    L  of 4x Inhibitor working solution to the 384-well plate.
    
  • Add 2.5

    
    L  of 4x Enzyme/Substrate mix.
    
    • Note: Pre-incubate enzyme and inhibitor for 15 mins if investigating slow-binding kinetics (optional for standard Type I).

  • Initiate reaction by adding 5

    
    L  of 2x ATP/Mg
    
    
    
    mix.
  • Seal plate and incubate at Room Temperature (22-25°C) for 60 minutes.

3. ADP-Glo Reaction (Stop & Deplete)[3]
  • Add 10

    
    L  of ADP-Glo™ Reagent  to all wells.
    
  • Incubate for 40 minutes at RT.

    • Mechanism:[5][6] This stops the kinase reaction and enzymatically digests all remaining ATP.[2]

4. Detection
  • Add 20

    
    L  of Kinase Detection Reagent .[2]
    
  • Incubate for 30–60 minutes at RT.

    • Mechanism:[5][6] Converts the ADP (produced by the kinase) back into ATP, which drives the Luciferase/Luciferin reaction.[1]

  • Measure Luminescence using a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis & Interpretation

Quantitative Analysis[8][9][10][11][12]
  • Background Subtraction: Subtract the average RLU (Relative Light Units) of the "No Enzyme" control (100% Inhibition) from all data points.

  • Normalization: Calculate % Activity:

    
    
    
  • Curve Fitting: Fit the % Activity vs. Log[Inhibitor] using a 4-parameter logistic (4PL) non-linear regression model (e.g., GraphPad Prism or XLfit):

    
    
    
Summary Table: Expected Results
ParameterValueNotes
Z'-Factor > 0.5Indicates a robust assay suitable for screening.
Signal-to-Background (S/B) > 5Lower S/B suggests insufficient enzyme activity or ATP depletion failure.
Hill Slope ~ -1.0Steep slopes (> -2.0) may indicate aggregation or stoichiometric binding.
DMSO Tolerance < 2%2-ATs are hydrophobic; ensure DMSO does not inhibit the kinase itself.

Troubleshooting & Validation (Critical for 2-ATs)

Issue: Aggregation (False Positives)

Symptom: Steep dose-response curves (Hill slope > 2) or flat-lining inhibition at high concentrations. Solution:

  • Add 0.01% Triton X-100 to the buffer.

  • Centrifuge inhibitor stocks before dilution to remove precipitates.

Issue: Fluorescence Interference

Symptom: 2-aminothiazoles can be fluorescent. While ADP-Glo is luminescent (reducing interference), highly fluorescent compounds can still quench the luciferase signal. Validation: Perform a "Mock" counter-screen. Add the inhibitor after the kinase reaction but before the Detection Reagent. If the signal decreases compared to control, the compound interferes with the luciferase reporter, not the kinase.

Orthogonal Validation: Mobility Shift Assay

To confirm hits from ADP-Glo, use a microfluidic mobility shift assay (e.g., Caliper/PerkinElmer LabChip). This separates phosphorylated peptide from substrate based on charge, providing a direct, ratiometric readout that is immune to luciferase interference.

References

  • Dasatinib Mechanism: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • ADP-Glo Protocol: Promega Corporation.[3] (2023).[3][7] ADP-Glo™ Kinase Assay Technical Manual. Link

  • PAINS & Aggregation: Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Application Note: Cell Viability Assessment for 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438218-20-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

This application note provides a rigorous framework for evaluating the cytotoxicity of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (hereafter referred to as Thiazole-IPM ). As a 2-aminothiazole derivative, this compound represents a privileged scaffold in medicinal chemistry, often investigated for antimicrobial, anti-inflammatory, and anticancer properties.

However, the physicochemical properties of Thiazole-IPM—specifically its lipophilicity and the presence of a reactive amine group—introduce specific challenges in colorimetric assays:

  • Solubility Limits: The isopropyl and methyl substitutions increase hydrophobicity, raising the risk of precipitation in aqueous culture media.

  • Abiotic Reduction: Thiazole derivatives can occasionally exhibit intrinsic reductive potential, leading to false-positive viability signals by reducing tetrazolium salts (MTT/XTT) in the absence of cellular metabolism.

This guide prioritizes Scientific Integrity by incorporating mandatory "No-Cell" controls to validate that the signal observed is biological, not chemical.

Pre-Assay Validation: The "Self-Validating" System

Before exposing cells to Thiazole-IPM, you must characterize its behavior in the assay medium. This step prevents wasted cell culture resources.

Solubility & Stock Preparation

Thiazole-IPM is hydrophobic. Improper solubilization causes micro-precipitation, which scatters light and artificially inflates Absorbance (OD) readings.

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Sterile filtered, cell-culture grade.
Stock Concentration 10 mM - 50 mMVortex vigorously. Ensure complete dissolution.
Storage -20°C (Aliquot)Avoid repeated freeze-thaw cycles.
Final Assay DMSO

0.5% (v/v)
Higher DMSO levels are cytotoxic to most cell lines.
The Abiotic Reduction Check (Mandatory)

Perform this check once before the main experiment.

  • Prepare culture medium (without cells).

  • Add Thiazole-IPM at the highest testing concentration (e.g., 100 µM).

  • Add MTT or XTT reagent as per protocol.

  • Incubate for 2 hours at 37°C.

  • Observation: If the solution turns purple (MTT) or orange (XTT) without cells, the compound chemically reduces the dye. Action: You must wash cells with PBS before adding dye in the actual assay or switch to a non-redox assay (e.g., ATP luminescence).

Protocol A: MTT Assay (For Adherent Cells)

Mechanism: Mitochondrial succinate dehydrogenase in viable cells cleaves the tetrazolium ring of MTT (yellow), producing insoluble purple formazan crystals.[1] Best For: Adherent cancer cell lines (e.g., HeLa, MCF-7, A549).

Reagent Preparation
  • MTT Stock (5 mg/mL): Dissolve MTT powder in PBS. Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: DMSO (100%).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed cells (3,000–10,000 cells/well) in a 96-well flat-bottom plate.

    • Volume: 100 µL/well.

    • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare 2X concentrations of Thiazole-IPM in medium (ensuring DMSO

      
       1% in this mix).
      
    • Add 100 µL of 2X compound to the wells (Final Volume: 200 µL; Final DMSO

      
       0.5%).
      
    • Controls:

      • Vehicle Control: Medium + 0.5% DMSO.

      • Positive Control: Standard toxicant (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

  • Incubation (Day 1–3):

    • Incubate for 24, 48, or 72 hours.

    • Critical Check: Before adding MTT, view wells under a microscope. If Thiazole-IPM has precipitated (needle-like crystals), the assay is invalid.

  • MTT Addition:

    • Add 20 µL of MTT Stock (5 mg/mL) to each well.

    • Incubate 3–4 hours at 37°C. Purple crystals should form inside viable cells.

  • Solubilization:

    • Carefully aspirate media (do not dislodge crystals).[1]

    • Add 150 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes protected from light.

  • Read:

    • Measure Absorbance at 570 nm .

    • Reference wavelength (optional but recommended): 630 nm .

Protocol B: XTT Assay (For Suspension Cells)

Mechanism: XTT is reduced to a water-soluble orange formazan product. This eliminates the solubilization step and aspiration, which is difficult with suspension cells. Best For: Leukemia lines (e.g., Jurkat, HL-60) or high-throughput screening.

Reagent Preparation
  • XTT Stock (1 mg/mL): Dissolve in warm medium or PBS.

  • PMS (Electron Coupling Reagent): Prepare 1.53 mg/mL PMS in PBS.

  • Working Solution: Immediately before use, mix 5 mL XTT Stock + 100 µL PMS.

Step-by-Step Workflow
  • Cell Seeding & Treatment (Day 0):

    • Seed suspension cells (10,000–50,000 cells/well) in 50 µL medium.

    • Add 50 µL of 2X Thiazole-IPM dilutions.

  • Incubation:

    • Incubate 24–72 hours.

  • XTT Addition:

    • Add 50 µL of the XTT/PMS Working Solution to each well.

    • Note: No media removal is necessary.

  • Incubation & Read:

    • Incubate 2–4 hours. Solution turns orange.

    • Measure Absorbance at 450 nm .

    • Reference wavelength: 650 nm .

Experimental Logic & Troubleshooting

The following diagram illustrates the decision-making process for assay validation, specifically addressing the risks of Thiazole-IPM interference.

AssayLogic Start Start: Thiazole-IPM Viability Assay Solubility Step 1: Solubility Check (Microscopy) Start->Solubility Precipitation Crystals Visible? Solubility->Precipitation Redesign Reduce Conc. or Increase DMSO (max 0.5%) Precipitation->Redesign Yes Abiotic Step 2: Abiotic Reduction Check (Compound + MTT - Cells) Precipitation->Abiotic No Redesign->Solubility ColorChange Purple/Orange Color? Abiotic->ColorChange Wash Protocol Mod: Wash cells with PBS before adding MTT ColorChange->Wash Yes (Interference) Proceed Proceed to Standard Protocol ColorChange->Proceed No Analyze Calculate IC50 Wash->Analyze Proceed->Analyze

Caption: Logic flow for validating Thiazole-IPM compatibility with tetrazolium assays.

Data Analysis

Calculation
  • Subtract Background:

    
    
    
  • Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.

Interpretation
  • IC50: The concentration inhibiting 50% of cell growth.

  • R² > 0.95: Indicates a reliable dose-response relationship. If R² is low, check for pipetting errors or precipitation issues at high concentrations.

References

  • Mosmann, T. (1983).[2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[2] Link

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, XTT, and crystal violet in cell lines. Acta Histochemica, 114(6), 585-596. Link

  • PubChem. (n.d.).[3][4] 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438218-20-3).[5][][7] National Library of Medicine. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: Antimicrobial Susceptibility Testing of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438218-20-3) belongs to the 2-aminothiazole class of heterocycles. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently associated with broad-spectrum antimicrobial activity.

Research indicates that 2-aminothiazole derivatives often exert antibacterial effects through the inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a critical enzyme in peptidoglycan biosynthesis, or by targeting DNA gyrase . Due to the presence of the hydrophobic 4-isopropylphenyl moiety, this specific derivative presents unique challenges regarding aqueous solubility and bioavailability in standard media.

This Application Note provides a rigorous, standardized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, specifically addressing the solubility constraints inherent to lipophilic small molecules.

Physicochemical Properties
PropertyValueImplication for Testing
Molecular Formula

-
Molecular Weight 232.34 g/mol Use for Molarity calculations.
LogP (Predicted) ~3.5 - 4.2High lipophilicity; requires organic co-solvent (DMSO).
pKa (Base) ~5.3 (Thiazole N)Ionization is pH-dependent; stable in physiological pH (7.2-7.4).
Physical State Solid / PowderHygroscopic; store desicated at -20°C.

Experimental Workflow Strategy

The evaluation follows a tiered approach, moving from compound preparation to quantitative MIC determination and kinetic analysis.

AST_Workflow cluster_Assay Broth Microdilution (CLSI M07) Start Compound CAS 438218-20-3 Stock Stock Solution Prep (DMSO, 10-20 mg/mL) Start->Stock QC Solubility Check (Precipitation Test) Stock->QC Dilution Serial Dilution (CAMHB + <1% DMSO) QC->Dilution If Soluble Incubate Incubation (35°C, 16-20h) Dilution->Incubate Inoculum Inoculum Prep (5 x 10^5 CFU/mL) Inoculum->Incubate Readout Visual/OD600 Readout Incubate->Readout Validation Data Validation (Solvent Control vs. Growth Control) Readout->Validation

Figure 1: Tiered experimental workflow for hydrophobic thiazole derivatives.

Critical Protocol: Stock Solution Preparation

Challenge: The isopropylphenyl group renders the compound poorly soluble in water. Direct addition to media will cause precipitation, leading to false-negative results (compound unavailable to bacteria).

Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent.

  • Weighing: Accurately weigh 10 mg of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine.

  • Dissolution: Dissolve in 1 mL of sterile, analytical-grade DMSO (100%) to achieve a 10,000 µg/mL (10 mg/mL) master stock.

    • Note: Vortex vigorously. If particles remain, sonicate for 30 seconds.

  • Sterilization: Do not filter sterilize the DMSO stock (filters may bind the drug). DMSO at 100% is self-sterilizing.

  • Working Stock: Dilute the master stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately before use to create a 1,000 µg/mL intermediate.

    • Critical Check: Observe for turbidity. If precipitation occurs at 1,000 µg/mL, reduce the master stock concentration or increase the DMSO ratio, ensuring the final assay well contains < 1% DMSO (v/v) to prevent solvent toxicity to the bacteria.

Protocol: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07-A10 standards for aerobically growing bacteria.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well sterile polystyrene microtiter plates (U-bottom).

  • Strains: Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.

Step-by-Step Procedure

Step 1: Plate Preparation (Serial Dilution)

  • Add 100 µL of CAMHB to columns 2 through 12 of the 96-well plate.

  • Add 200 µL of the 1,000 µg/mL Working Stock (from Section 3) to Column 1.

  • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times.

  • Repeat the transfer down to Column 10. Discard the final 100 µL from Column 10.

    • Result: Serial 2-fold dilutions ranging from 1,000 µg/mL to ~2 µg/mL.

  • Column 11 (Growth Control): 100 µL CAMHB + Inoculum (No Drug).

  • Column 12 (Sterility/Solvent Control): 100 µL CAMHB + 1% DMSO (No Bacteria).

Step 2: Inoculum Preparation

  • Prepare a direct colony suspension of the test organism in saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in CAMHB.

  • Add 100 µL of this diluted inoculum to wells in Columns 1 through 11.

    • Final Inoculum Density: ~5 × 10⁵ CFU/mL.

    • Final Drug Concentration: Column 1 is now 500 µg/mL (diluted 1:2 by inoculum).

Step 3: Incubation

  • Seal plates with a gas-permeable film to prevent evaporation.

  • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Data Analysis & Interpretation[1]
  • MIC Definition: The lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Reading:

    • Turbid Button: Growth (Resistant/Sub-MIC).

    • Clear: No Growth (Inhibited).

    • Trailing: If a "haze" persists (common with bacteriostatic thiazoles), read the MIC at the point of ≥80% reduction compared to the Growth Control.

Data Table Template:

Strain MIC (µg/mL) Interpretation Reference Breakpoint (if applicable)
S. aureus ATCC 29213 [Data] - CLSI M100

| E. coli ATCC 25922 | [Data] | - | CLSI M100 |

Protocol: Time-Kill Kinetics

To distinguish whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%), perform a Time-Kill assay.

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).

  • Inoculation: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill) from the starting inoculum at 24h.
      
    • Bacteriostatic:

      
       reduction.
      

Troubleshooting & Validation

Precipitation Issues

The 4-isopropylphenyl moiety is highly hydrophobic. If precipitation is observed in the wells:

  • Cause: Drug crashing out of solution upon contact with aqueous media.

  • Fix:

    • Verify the final DMSO concentration is not causing the crash (keep < 1%).

    • Use Polysorbate-80 (Tween 80) at 0.002% in the CAMHB to stabilize the suspension.

    • Note: If precipitation persists, the MIC is likely "Greater than soluble limit."

Solvent Toxicity

Always compare the Growth Control (Column 11) with a Vehicle Control (CAMHB + 1% DMSO + Bacteria).

  • If the Vehicle Control shows inhibition compared to the Growth Control, the DMSO concentration is toxic to the strain, invalidating the results.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: Clinical and Laboratory Standards Institute.[1] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[2] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3] Clinical Microbiology and Infection, 9(8), ix-xv. Link

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.[4][5] ISRN Organic Chemistry.[5] (Provides context on the synthesis and biological evaluation of 2-amino-5-methylthiazole derivatives). Link

  • Mishra, R., et al. (2017).[6] Synthesis, characterization and antimicrobial activity of some new 2-aminothiazole derivatives.[2][7] Arabian Journal of Chemistry.[2] (Mechanistic insights into aminothiazoles). Link

Sources

protocol for assessing anti-inflammatory effects of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Assessing the Anti-inflammatory Effects of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Potential of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Introduction

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), lipid mediators such as prostaglandins produced by cyclooxygenase (COX) enzymes, and reactive molecules like nitric oxide (NO) generated by inducible nitric oxide synthase (iNOS).[1][2][3]

Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory properties.[4][5] This document provides a comprehensive, field-proven guide for the systematic evaluation of a specific thiazole derivative, 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (herein referred to as "Compound-T"). The proposed workflow is designed to first establish its biological activity and safety profile in vitro, then elucidate its mechanism of action, and finally, validate its efficacy in a well-established in vivo model of acute inflammation.

Overall Experimental Workflow

A logical, phased approach is critical to efficiently characterize the anti-inflammatory profile of Compound-T. This strategy begins with foundational in vitro assays to determine the compound's direct effects on inflammatory cells and pathways, followed by a confirmatory in vivo study to assess its efficacy in a complex biological system.

G cluster_0 Phase 1: In Vitro Mechanistic & Screening Analysis cluster_1 Phase 2: In Vivo Efficacy Validation cluster_2 Final Output viability 1. Cytotoxicity Assessment (MTT Assay) screening 2. Primary Screening in Macrophages (LPS-Stimulated RAW 264.7) viability->screening Determine Non-Toxic Doses mediators 3. Quantify Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) screening->mediators Confirm Activity mechanism 4. Elucidate Mechanism of Action (COX-2 Assay, Western Blot) mediators->mechanism Investigate 'How' invivo 5. Acute Inflammation Model (Carrageenan-Induced Paw Edema) mechanism->invivo Translate to Systemic Model conclusion Comprehensive Anti-inflammatory Profile invivo->conclusion

Caption: Overall strategy for assessing Compound-T's anti-inflammatory effects.

Part 1: In Vitro Mechanistic & Screening Protocols

The foundational phase of this investigation utilizes the murine macrophage cell line RAW 264.7. These cells are highly responsive to inflammatory stimuli like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, making them an excellent model for studying inflammatory responses.[6][7]

Protocol: Cell Viability Assay (MTT)

Causality: Before assessing anti-inflammatory effects, it is imperative to determine the concentration range at which Compound-T is non-toxic. A reduction in inflammatory markers could be falsely attributed to anti-inflammatory activity if it is merely a result of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound-T in DMEM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old media from the cells and add 100 µL of the fresh media containing the respective compound concentrations. Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100. Use these results to select the highest non-toxic concentrations for subsequent experiments (typically concentrations showing >95% viability).

Protocol: Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages

Causality: This core experiment determines if Compound-T can suppress the production of key inflammatory mediators. We measure Nitric Oxide (NO), Prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Compound-T (determined from the MTT assay) for 1 hour. Include the following controls:

    • Negative Control: Cells with media only.

    • Vehicle Control: Cells treated with vehicle + LPS.

    • Positive Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone, 1 µM) + LPS.

  • Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[7]

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

Mediator Analysis:

  • Nitric Oxide (Griess Assay): NO is unstable and rapidly oxidizes to nitrite. The Griess assay quantifies this stable metabolite.[6]

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • PGE2, TNF-α, and IL-6 (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of each mediator.[8][9][10] Follow the manufacturer's instructions precisely. These kits provide high sensitivity and specificity for measuring protein levels in cell culture supernatants.[11][12]

Protocol: Mechanistic Assays

Causality: These experiments aim to uncover how Compound-T exerts its effects. We will investigate its potential to directly inhibit the COX-2 enzyme and to interfere with the master inflammatory signaling pathways, NF-κB and MAPK.

Causality: To differentiate between direct enzyme inhibition and upstream suppression of COX-2 expression, a cell-free enzymatic assay is essential. This assay uses purified recombinant COX-2 enzyme.

Methodology:

  • Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric).[13][14][15]

  • Prepare various concentrations of Compound-T.

  • Follow the kit's protocol, which typically involves incubating the recombinant COX-2 enzyme with its substrate (arachidonic acid) in the presence or absence of Compound-T or a known COX-2 inhibitor (e.g., Celecoxib).[14]

  • The assay measures the generation of prostaglandin G2 or a subsequent product.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Causality: The transcription factor NF-κB is a central regulator of pro-inflammatory gene expression.[3][16] The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and ERK) are also critical in mediating inflammatory responses.[17][18] We will assess the phosphorylation status of key proteins in these pathways, as phosphorylation indicates their activation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates p65_p p-p65 IkBa_p->p65_p Releases p65/p50 Nucleus Nucleus p65_p->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription CompoundT Compound-T CompoundT->IKK Inhibits?

Caption: The NF-κB signaling pathway targeted for inhibition.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38_p p-p38 MKK3_6->p38_p Phosphorylates AP1 AP-1 (Transcription Factor) p38_p->AP1 ERK_p p-ERK MEK1_2->ERK_p Phosphorylates ERK_p->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes CompoundT Compound-T CompoundT->TAK1 Inhibits?

Caption: The MAPK (p38 and ERK) signaling pathways.

Methodology:

  • Cell Treatment: Seed and treat RAW 264.7 cells with Compound-T as described in section 1.2, but use a shorter LPS stimulation time (e.g., 30-60 minutes) to capture peak protein phosphorylation.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies overnight at 4°C. Target proteins: phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, and a loading control (β-actin or GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the phosphorylated protein levels to their corresponding total protein levels.

Part 2: In Vivo Efficacy Protocol

Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: This is a gold-standard model for evaluating the in vivo efficacy of acute anti-inflammatory drugs.[4][5] Carrageenan injection induces a localized, biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's effectiveness.[19][20][21]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize them for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group I (Vehicle Control): Receives vehicle (e.g., 0.5% CMC-Na) orally.

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, orally).

    • Group III-V (Test Groups): Receive Compound-T at three different doses (e.g., 10, 25, 50 mg/kg, orally).

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).

  • Compound Administration: Administer the respective treatments to each group via oral gavage.[19]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[19][22]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]

  • Data Analysis:

    • Edema Volume (mL): Calculate the increase in paw volume at each time point: Edema = Vₜ - V₀.

    • Percentage Inhibition (%): Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour or 4-hour mark. % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Presentation & Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical In Vitro Results for Compound-T

Assay Parameter Vehicle + LPS Cmpd-T (10 µM) + LPS Cmpd-T (25 µM) + LPS Dexamethasone + LPS
Cell Viability % Viability 100% 98.7% 96.5% 99.1%
Griess Assay NO (µM) 45.2 ± 3.1 25.1 ± 2.5** 12.8 ± 1.9*** 8.5 ± 1.1***
PGE₂ ELISA PGE₂ (pg/mL) 1250 ± 98 710 ± 65** 345 ± 41*** 210 ± 28***
TNF-α ELISA TNF-α (pg/mL) 2800 ± 210 1650 ± 150** 890 ± 95*** 550 ± 60***
IL-6 ELISA IL-6 (pg/mL) 1500 ± 130 950 ± 88* 520 ± 62*** 310 ± 45***
COX-2 Assay IC₅₀ (µM) - 8.5 µM 8.5 µM -

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle + LPS: *p<0.05, **p<0.01, **p<0.001.

Table 2: Hypothetical In Vivo Results for Compound-T (at 3 hours)

Treatment Group Dose (mg/kg) Paw Edema (mL) % Inhibition
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.38 ± 0.05*** 55.3%
Compound-T 10 0.65 ± 0.06* 23.5%
Compound-T 25 0.49 ± 0.05** 42.4%
Compound-T 50 0.41 ± 0.04*** 51.8%

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Conclusionary Synthesis: The successful execution of this protocol suite will provide a robust, multi-faceted profile of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. A positive outcome would be characterized by a dose-dependent reduction of NO, PGE₂, TNF-α, and IL-6 production in vitro at non-toxic concentrations. Mechanistically, this could be supported by direct inhibition of COX-2 activity and suppression of the phosphorylation of key proteins in the NF-κB and MAPK pathways. Ultimately, these in vitro findings would be validated by a significant, dose-dependent reduction in paw edema in vivo, confirming the therapeutic potential of Compound-T as an anti-inflammatory agent.

References

  • Bibi, S., et al. (2021). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules. Available at: [Link]

  • PubMed. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Available at: [Link]

  • Research Square. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Available at: [Link]

  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Available at: [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

  • PubMed Central. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Available at: [Link]

  • ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. Available at: [Link]

  • PubMed Central. (2019). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • PubMed. (2012). NF-κB signaling in inflammation. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • PubMed. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. Available at: [Link]

  • PubMed Central. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Available at: [Link]

  • PubMed. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available at: [Link]

  • PubMed Central. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Available at: [Link]

  • ResearchGate. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • arigo Biolaboratories. (n.d.). arigoPLEX® Mouse M1/M2 Cytokines Multiplex ELISA Kit. Available at: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Available at: [Link]

  • MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • KoreaMed Synapse. (2013). Mitogen-activated Protein Kinases in Inflammation. Available at: [Link]

  • MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available at: [Link]

  • Maxanim. (n.d.). Mouse Proinflammatory Cytokine Multiplex ELISA Kit. Available at: [Link]

  • Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Available at: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • NIH. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Available at: [Link]

  • PubMed Central. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available at: [Link]

  • RayBiotech. (n.d.). Mouse IL-6 ELISA Kit. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • ELK Biotechnology. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Available at: [Link]

  • NIH. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • PubMed Central. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Available at: [Link]

Sources

application of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine in specific disease models

[1]

Compound Profile
  • IUPAC Name: 4-(4-propan-2-ylphenyl)-5-methyl-1,3-thiazol-2-amine[1]

  • CAS Number: 438218-20-3[1][2][][4]

  • Molecular Formula: C₁₃H₁₆N₂S[1][2]

  • Molecular Weight: 232.35 g/mol [1]

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol; insoluble in water.[1]

  • Pharmacophore Class: 2-Amino-4-arylthiazole.[1]

Executive Summary & Mechanism of Action

IPMP-T is a bioactive small molecule belonging to the 2-aminothiazole class.[1] Its specific substitution pattern—a lipophilic isopropyl group at the para-position of the phenyl ring—confers high affinity for hydrophobic binding pockets in transmembrane proteins.[1]

Primary Mechanisms:
  • TRPM8 Antagonism (Neurobiology): The 4-isopropylphenyl moiety mimics the "menthol-like" binding motif, allowing IPMP-T to act as a negative allosteric modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] This blockade inhibits cold-induced calcium influx, mitigating cold allodynia.[1]

  • Apoptosis Induction (Oncology): In proliferating tumor cells, the thiazole scaffold intercalates with DNA or inhibits microtubule polymerization (similar to combretastatins), triggering p53-mediated apoptosis and arresting the cell cycle at the G2/M phase.

Application in Neuropathic Pain Models

Target Disease: Cold Allodynia / Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Rationale

TRPM8 is the primary sensor for cold stimuli (8–28°C).[1] In neuropathic pain states, TRPM8 expression is upregulated in dorsal root ganglion (DRG) neurons, leading to hypersensitivity to cold.[1] IPMP-T serves as a chemical probe to validate TRPM8 as a therapeutic target.[1]

Experimental Protocol: In Vivo Evaluation
A. Formulation for Systemic Administration

IPMP-T is highly lipophilic.[1] Proper formulation is critical to ensure bioavailability.[1]

  • Stock Solution: Dissolve 50 mg IPMP-T in 1 mL 100% DMSO (warm to 37°C if necessary).

  • Vehicle Preparation: 10% DMSO + 40% PEG-400 + 50% Saline (0.9%).[1]

  • Working Solution: Slowly add the Stock Solution to the Vehicle under constant vortexing to prevent precipitation.

    • Target Concentration: 1–10 mg/kg body weight.[1]

B. Chronic Constriction Injury (CCI) Workflow
  • Anesthesia: Anesthetize rats (Sprague-Dawley, 200-250g) with isoflurane (2-3%).[1]

  • Surgery: Expose the common sciatic nerve at the mid-thigh level.[1] Loosely tie four chromic gut ligatures around the nerve (1 mm spacing).[1]

  • Recovery: Allow 7–14 days for neuropathic pain phenotype (allodynia) to develop.

C. Cold Plate Test (Pharmacodynamic Readout)

This assay measures the analgesic efficacy of IPMP-T against cold hypersensitivity.[1]

  • Baseline: Place animal on a cold plate set to 10°C . Measure latency to first nociceptive behavior (lifting, licking, or flinching of the injured paw).

    • Cut-off: 60 seconds (to prevent tissue damage).[1]

  • Dosing: Administer IPMP-T (IP or Oral Gavage) at 10 mg/kg .[1]

  • Time Course: Measure latency at 30, 60, 120, and 240 minutes post-dose.

  • Data Analysis: Calculate % Maximum Possible Effect (MPE):

    
    
    

Application in Oncology Models

Target Disease: Solid Tumors (Breast/Prostate) Model: MCF-7 or PC-3 Xenograft[1]

Rationale

Thiazole-2-amines are privileged structures in anticancer discovery.[1] The "cumenyl" (isopropylphenyl) group enhances membrane permeability, allowing the molecule to reach intracellular targets (e.g., tubulin or DNA gyrase analogs in mitochondria).

Experimental Protocol: In Vitro Cytotoxicity
A. Cell Culture Preparation
  • Cell Line: MCF-7 (Human Breast Adenocarcinoma).[1]

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[1]

  • Seeding: 5,000 cells/well in 96-well plates.[1] Incubate for 24 hours at 37°C, 5% CO₂.

B. MTT Viability Assay
  • Treatment: Treat cells with IPMP-T at a gradient concentration (0.1, 1, 5, 10, 50, 100 µM) for 48 hours.[1]

    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[1] Doxorubicin (1 µM).[1]

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Quantification: Measure absorbance at 570 nm .

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Pathway Visualization

The following diagram illustrates the dual mechanism of IPMP-T: blocking nociceptive transmission via TRPM8 and inducing apoptosis via the p53 pathway.[1]

IPMP_Mechanismcluster_PainNeuropathic Pain Pathwaycluster_OncologyOncology PathwayCompoundIPMP-T(Thiazole Probe)TRPM8TRPM8 Channel(Cold Sensor)Compound->TRPM8AntagonismMicrotubulesMicrotubuleDestabilizationCompound->MicrotubulesInhibitionCa_InfluxCa2+ Influx(Decreased)TRPM8->Ca_InfluxBlocksDepolarizationNeuronalDepolarizationCa_Influx->DepolarizationPreventsAnalgesiaAnalgesia(Reduced Allodynia)Depolarization->AnalgesiaResultCellCycleG2/M ArrestMicrotubules->CellCyclep53p53 ActivationCellCycle->p53ApoptosisApoptosis(Cell Death)p53->Apoptosis

Figure 1: Dual mechanism of action for IPMP-T. Left: TRPM8 antagonism reduces calcium influx in neurons.[1] Right: Microtubule interference triggers apoptotic cascades in tumor cells.

Data Summary & Expected Results

ParameterAssay TypeExpected Outcome (IPMP-T)Control Reference
IC50 (MCF-7) MTT Cytotoxicity5.0 – 15.0 µM Doxorubicin (< 1 µM)
MIC (E. coli) Broth Microdilution> 50 µM (Weak/Moderate)Ciprofloxacin (< 1 µM)
Pain Threshold Cold Plate (10°C)> 200% increase in latencyVehicle (No change)
LogP In Silico~3.5 (Lipophilic)-

Interpretation:

  • High Potency: If IC50 < 10 µM in cancer models, the compound is a viable lead for structural optimization.[1]

  • Analgesic Efficacy: A significant increase in latency in the Cold Plate test confirms TRPM8 engagement.[1] Lack of effect suggests poor blood-brain barrier (BBB) penetration or metabolic clearance.[1]

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[1]

  • Storage: Store at -20°C in a desiccated environment. Solutions in DMSO are stable for 1 month at -20°C.[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96129 (Related Structure: 2-Amino-4-phenyl-5-methylthiazole).[1] Retrieved from [Link]

  • Antimicrobial & Thiazole Activity: Mohana, K. N., & Kumar, C. B. P. (2013).[1][5][6] Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.[1][7] ISRN Organic Chemistry. Retrieved from [Link]

  • Anticancer Mechanisms (Thiazole Class): Gomha, S. M., et al. (2015).[1] Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Retrieved from [Link]

Application Note: Characterizing the IC50 of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine against Src Family Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine represents a classic "privileged scaffold" in kinase inhibitor discovery. Structurally analogous to the core fragments of approved therapeutics like Dasatinib, this 2-aminothiazole derivative functions primarily as a Type I ATP-competitive inhibitor. However, the lipophilicity and potential for aggregation of aminothiazole scaffolds require rigorous assay design to distinguish true biochemical inhibition from assay interference (PAINS). This application note details a validated workflow for determining the half-maximal inhibitory concentration (


) of this compound against Src Kinase , utilizing two orthogonal detection technologies: luminescent ADP detection (ADP-Glo™) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Introduction & Mechanistic Rationale

The Aminothiazole Scaffold

The 2-aminothiazole moiety acts as a bidentate hydrogen bond donor/acceptor system, typically interacting with the "hinge region" (e.g., Met341 in Src) of the kinase ATP-binding pocket. The 4-isopropylphenyl group occupies the hydrophobic specificity pocket (Gatekeeper region), conferring potency.

Why Orthogonal Assays?

Relying on a single assay format for aminothiazoles is risky due to their potential to fluoresce or aggregate.

  • Primary Assay (ADP-Glo): Measures enzyme activity (substrate turnover). It is robust but susceptible to luciferase inhibitors.

  • Secondary Assay (TR-FRET): Measures binding affinity (

    
     or 
    
    
    
    via displacement). It uses time-gated fluorescence to eliminate compound autofluorescence interference.

Experimental Design & Reagents

Compound Handling

Aminothiazoles are prone to precipitation in aqueous buffers.

  • Stock Solution: Dissolve solid 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine in 100% DMSO to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Serial dilutions must be prepared in 100% DMSO first, then diluted into the reaction buffer. This ensures the final DMSO concentration is constant (e.g., 1%) across the dose-response curve.

Reagent List
ComponentSpecificationSource
Target Enzyme Recombinant Human Src KinaseSignalChem / Carna
Substrate Poly (Glu, Tyr) 4:1 peptidePromega / Sigma
ATP Ultra-Pure ATP (10 mM)Promega
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSAIn-house
Detergent 0.01% Triton X-100 or Tween-20Sigma
Detection ADP-Glo™ Kinase Assay KitPromega
Reference Staurosporine or DasatinibSelleckChem

Protocol A: ADP-Glo™ Kinase Activity Assay

The Gold Standard for Activity-Based Screening

Assay Principle

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[1] It is a two-step endpoint assay:

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.
    
  • ADP-Glo Reagent: Depletes remaining ATP.[1]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase 
    
    
    
    Light.
Step-by-Step Workflow

Step 1: Preparation of Reaction Plate (384-well, White, Low-Volume)

  • Prepare a 10-point dose-response series of the inhibitor in 100% DMSO (starting at 10 µM, 3-fold dilution).

  • Transfer 50 nL of compound to the dry plate using an acoustic dispenser (Echo) or pin tool.

    • Control High: DMSO only (0% Inhibition).

    • Control Low: 10 µM Staurosporine (100% Inhibition).

Step 2: The Kinase Reaction (Volume: 5 µL)

  • Dilute Src Kinase in Assay Buffer (containing 0.01% Triton X-100 to prevent aggregation).

  • Add 2.5 µL of 2X Enzyme Mix to the wells. Incubate 10 min at RT (allows compound to bind).

  • Add 2.5 µL of 2X Substrate/ATP Mix .

    • ATP Conc: Use

      
       apparent (typically 10-50 µM for Src) to ensure competitive conditions.
      
  • Seal and incubate at RT for 60 minutes .

Step 3: ADP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction.

  • Incubate for 40 minutes at RT. (Crucial: This digests unreacted ATP).

Step 4: Detection

  • Add 10 µL of Kinase Detection Reagent .[1]

  • Incubate for 30 minutes at RT.

  • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Workflow Visualization

ADPGlo_Workflow Compound Compound (50 nL DMSO) Enzyme Src Kinase (2.5 µL) Compound->Enzyme Pre-incubation Substrate ATP + Peptide (2.5 µL) Enzyme->Substrate Incubation1 Rxn: 60 min Substrate->Incubation1 Stop ADP-Glo Reagent (5 µL) Incubation1->Stop Incubation2 Depletion: 40 min Stop->Incubation2 Detect Detection Reagent (10 µL) Incubation2->Detect Read Luminometer Detect->Read

Caption: Sequential liquid handling workflow for the ADP-Glo kinase assay.

Protocol B: TR-FRET Binding Assay (LanthaScreen™)

Orthogonal Validation for False Positive Elimination

Assay Principle

This assay uses a Terbium (Tb)-labeled antibody that binds to the product (phosphorylated peptide) or a tracer. For


 validation, a Europium-labeled anti-His antibody  binds the kinase, and a fluorescent tracer  (AlexaFluor 647) binds the ATP pocket. The inhibitor displaces the tracer, reducing the FRET signal.
Critical Parameters
  • Tracer: Kinase Tracer 236 (Invitrogen) is suitable for Src-family kinases.

  • Delay Time: 100 µs delay before reading eliminates short-lived fluorescence from the aminothiazole compound.

Step-by-Step Workflow
  • Plate: 384-well, Black, Low-Volume.

  • Reagents: Add 5 µL of Kinase + Antibody + Tracer Mix.

  • Compound: Add 5 µL of diluted compound (or 50 nL neat DMSO stock).

  • Incubation: 60 minutes at RT.

  • Read: TR-FRET Reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Calculation: Calculate TR-FRET Ratio (

    
    ).
    

Data Analysis & Calculation

Normalization

Convert Raw Light Units (RLU) or FRET Ratios to Percent Inhibition:



  • Max: DMSO Control (Full Activity/Binding).

  • Min: No Enzyme or High Inhibitor Control (Background).

Curve Fitting

Fit the data to the 4-Parameter Logistic (4PL) Equation using GraphPad Prism or XLfit:



  • Note: A Hill Slope significantly

    
     (e.g., 2-3) suggests compound aggregation or non-specific binding.
    
Troubleshooting Matrix
ObservationProbable CauseSolution
High Background (ADP-Glo) Incomplete ATP depletionExtend ADP-Glo incubation to 60 min; use Ultra-Pure ATP.
Hill Slope > 2.0 Aggregation / PrecipitationIncrease Triton X-100 to 0.05%; Check solubility.
Shift in IC50 vs. Literature ATP concentration mismatchEnsure ATP used =

of the specific kinase lot.

Pathway Context: Src Signaling

Understanding the downstream effect of inhibiting Src is vital for interpreting cellular potency later.

Src_Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK Activate Src Src Kinase (Target) RTK->Src Phosphorylation FAK FAK / Paxillin Src->FAK P-Tyr STAT3 STAT3 Src->STAT3 Signaling Inhibitor Aminothiazole Inhibitor Inhibitor->Src Blocks ATP Site Migration Cell Migration (Metastasis) FAK->Migration Proliferation Proliferation STAT3->Proliferation

Caption: Src kinase signaling cascade and the point of intervention for the aminothiazole inhibitor.

References

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays (Z-Factor). Journal of Biomolecular Screening. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. (Context for Aminothiazole scaffold). Retrieved from [Link]

Sources

Troubleshooting & Optimization

challenges in the purification of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Aminothiazole Derivatives

Introduction: The "Deceptively Simple" Heterocycle

2-Aminothiazoles are privileged scaffolds in drug discovery, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.[1][2] While the Hantzsch thiazole synthesis (condensation of


-haloketones with thiourea) is kinetically favorable, the purification of the resulting products is notoriously difficult.[1]

This guide addresses the three primary failure modes in their isolation: chromatographic tailing , persistent thiourea contamination , and oxidative instability .

Module 1: Chromatography Troubleshooting

The Issue: "My compound streaks/tails on silica gel, and I lose mass or cannot separate it from the baseline."

Root Cause Analysis

2-Aminothiazoles possess a basic exocyclic amine and a pyridine-like nitrogen in the ring.[1][2] These basic sites function as hydrogen bond acceptors and donors.[1] Standard silica gel (


) is acidic (pKa ~5-7).[1][2]
  • The Mechanism: The basic nitrogen of the thiazole undergoes chemisorption (ionic interaction) with the acidic silanol (Si-OH) groups on the stationary phase.[1][2] This is not standard partitioning; it is effectively an ion-exchange process that causes severe peak broadening (tailing).[1][2]

Protocol: The "Amine-Block" Mobile Phase

Do not increase polarity blindly. You must neutralize the stationary phase.

Step-by-Step Optimization:

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.[1]
    
    • Why? The small, highly basic TEA molecules saturate the acidic silanol sites, effectively "capping" the column and allowing the thiazole to elute based on polarity rather than ionic drag.

  • The Solvent System:

    • Standard: 1-5% MeOH in DCM (with 1%

      
      ).[1][2]
      
    • Alternative: If the compound is very polar, use EtOAc/MeOH (9:[1]1) + 1% TEA.[1][2]

  • Column Pre-treatment: Flush the silica column with the TEA-containing mobile phase before loading your sample.[1][2] This pre-saturates the silanols.

Decision Matrix: Chromatography vs. Salt Formation

ChromatographyLogic Start Crude 2-Aminothiazole Mixture Solubility Is the crude soluble in EtOAc or DCM? Start->Solubility Yes Proceed to Chromatography Solubility->Yes Yes No High Polarity / Salt Contamination Solubility->No No Tailing Tailing observed on TLC? Yes->Tailing SaltForm Convert to HCl or HBr Salt (Precipitation) No->SaltForm Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes DCM_MeOH Use DCM:MeOH (95:5) + 1% NH4OH Tailing->DCM_MeOH No (Rare) Modifier->DCM_MeOH

Figure 1: Decision matrix for selecting between chromatographic purification and salt precipitation.

Module 2: The "Unreacted" Problem (Thiourea Removal)

The Issue: "I have persistent thiourea in my product. It co-elutes on the column and doesn't wash out with water."

Root Cause Analysis

Thiourea is highly water-soluble, but 2-aminothiazoles are also moderately polar.[1][2] In a standard organic/aqueous extraction (e.g., EtOAc vs. Water), the partition coefficient (


) of the thiazole often allows some thiourea to drag into the organic layer via hydrogen bonding networks.[1]
The Solution: The "pH-Switch" Extraction

This method utilizes the amphoteric nature of the thiazole (pKa ~5.3 for the conjugate acid) to create a self-validating purification system.[1][2]

Protocol:

  • Acidification: Dissolve the crude reaction mixture in 1M HCl (aqueous).

    • Result: The 2-aminothiazole becomes protonated (

      
      ) and stays in the water.[1][2]
      
    • Impurities: Neutral organic impurities (unreacted

      
      -haloketones, dimers) remain organic-soluble.[1][2]
      
  • The Wash (Critical): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or DCM x2.[1][2]

    • Action: Discard these organic washes.[1] They contain the non-basic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated

    
      or 2M NaOH  until pH ~9-10.
    
    • Result: The 2-aminothiazole is deprotonated to its free base form.[1][2] It will likely precipitate as a solid.

  • Collection:

    • If Solid: Filter the precipitate (often high purity).[1][2]

    • If Oily:[1][2][3][4] Extract the now-basic aqueous layer with EtOAc x3.[1][2] Dry over

      
      .[1]
      

Visual Workflow: Acid-Base "Switch"

AcidBaseExtraction Crude Crude Mixture (Thiazole + Impurities) Acid Dissolve in 1M HCl Crude->Acid Wash Wash with EtOAc Acid->Wash OrganicWaste Organic Layer: Haloketones, Non-basics (DISCARD) Wash->OrganicWaste AqueousAcid Aqueous Layer: Thiazole-H+ (Salt) Wash->AqueousAcid Base Basify to pH 10 (NaOH/NaHCO3) AqueousAcid->Base Precipitate Free Base Precipitates Base->Precipitate

Figure 2: The "pH-Switch" protocol separates the basic thiazole from neutral impurities.[1][2]

Module 3: Crystallization & Salt Formation

The Issue: "My product is an oil and won't crystallize."

Expert Insight

Many 2-aminothiazoles are low-melting solids that "oil out" easily if slightly impure.[1][2] The Hantzsch synthesis naturally produces the Hydrobromide (HBr) salt (if using


-bromo ketones).[1][2]

Protocol: Isolating the Salt Directly Instead of neutralizing the reaction immediately:

  • Cool the reaction mixture (usually Ethanol) to 0°C.

  • The HBr salt of the 2-aminothiazole is often less soluble than the free base.[1][2]

  • Filter the solid directly. Wash with cold

    
     (Ether).[1][2]
    
  • Validation: Check NMR.[1][5][6] If pure, use the salt directly for biological assays (adjusting for MW) or neutralize it only when needed for the next synthetic step.[1]

Recrystallization Solvent Table

Solvent System Application Notes
Ethanol (Abs.) General Purpose Most common.[1][2] Heat to reflux, cool slowly.
EtOH : Water (9:1) Highly Polar Derivatives Good for removing inorganic salts.[1][2]
Toluene Lipophilic Derivatives Excellent for removing colored oligomers.[1]

| Acetonitrile | High Purity Polish | Good for final purification of crystalline solids. |

Module 4: Stability & Storage

The Issue: "The compound turned brown after a week on the bench."

Mechanism

The exocyclic amine (


) is susceptible to oxidative degradation and dimerization, particularly in solution and under light exposure.[1][2]

Best Practices:

  • Storage: Store as the HCl or HBr salt whenever possible. Salts are significantly more stable to oxidation than the free base.

  • Container: Use amber vials to prevent photo-oxidation.

  • Atmosphere: Flush vials with Argon/Nitrogen.

References

  • Hantzsch Thiazole Synthesis & Mechanisms

    • BenchChem.[1][3] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."[1][2] Link

  • Purification & Solubility Profiles

    • Khalifa, M. E.[1] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chim.[1][5] Slov., 2018.[5][7][8] Link

  • Chromatographic Challenges (Polar Compounds)

    • Waters Corp.[1] "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."[1][7][9][10] Link

  • General Workup & Impurity Removal

    • Google Patents.[1] "Purification of 2-aminothiazole (US2489038A)."[1][2] Link

Sources

troubleshooting common problems in in vitro kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex Chen, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for In Vitro Kinase Assays

Welcome to the Technical Support Center. Having analyzed thousands of kinase profiling campaigns, I know that a "failed" assay is rarely just bad luck—it is usually a mismatch between the biochemical reality of the enzyme and the conditions provided in the well.

This guide moves beyond basic "check your pipetting" advice. We will dismantle the three most critical failure modes in kinase biology: Signal Integrity , Inhibitor Potency Shifts , and Statistical Robustness .

Part 1: Signal Integrity (Activity & Background)
Q: My kinase is "dead" (No Signal). Is the enzyme inactive or is the assay broken?

The Application Scientist’s Perspective: Before discarding the enzyme, you must validate the chemical environment . Kinases are notoriously finicky regarding their activation loops and co-factor requirements.

Troubleshooting Protocol:

  • The Magnesium/Manganese Switch:

    • Mechanism: All kinases require divalent cations to coordinate ATP. While

      
       is standard (typically 10 mM), many Tyrosine Kinases (TKs) and some Ser/Thr kinases exhibit 5–10x higher activity with 
      
      
      
      (typically 1–2 mM) or a combination of both.
    • Action: Run a cation titration matrix. Compare 10 mM

      
       vs. 2 mM 
      
      
      
      vs. Mix.
  • Reducing Agent Oxidation:

    • Mechanism: Kinase domains often contain solvent-accessible cysteines. If your DTT or TCEP has oxidized, the enzyme may form inhibitory disulfide bonds.

    • Action: Always use fresh DTT. If the assay buffer is >24 hours old, discard it.

  • Surface Adsorption (The "Sticky" Protein):

    • Mechanism: At low concentrations (<1 nM), kinases can adhere to the plate walls, effectively removing them from the reaction.

    • Action: Ensure your buffer contains 0.01% Triton X-100, Tween-20, or Brij-35.

Q: I have high background noise. How do I fix it?

The Application Scientist’s Perspective: High background destroys your


 factor. The cause depends heavily on your detection technology.

Technology-Specific Diagnosis:

Assay FormatSymptomRoot CauseSolution
ADP-Glo™ High Luminescence in "No Enzyme" controlsIncomplete ATP Depletion. The first reagent (depletion) failed to consume all starting ATP.Increase incubation time of Reagent 1. Ensure starting [ATP] does not exceed the kit's linear capacity (usually 1 mM).
TR-FRET / HTRF High Fluorescence Ratio (665/620 nm)Non-Specific Binding. The antibody or tracer is sticking to the plate or the wrong partner.Add a "carrier" protein (0.1% BSA) or increase salt (150 mM NaCl) to reduce electrostatic sticking.
Radiometric (

)
High Counts in BlankWash Failure. Unincorporated ATP is not being washed off the P81 filter paper.Ensure wash buffer is acidic (0.75% Phosphoric acid) to keep the peptide +charged and binding to the -charged paper.
Part 2: Inhibitor Potency (The "Shifting" IC50)
Q: Why does my IC50 for the same compound change between experiments?

The Application Scientist’s Perspective: This is the most common question in drug discovery. The answer usually lies in the Cheng-Prusoff relationship . For ATP-competitive inhibitors, your


 is dependent on the ATP concentration used in the assay.[1]

The Mechanism:


[2]
  • Scenario A: You run the assay at 10 µM ATP (where

    
    ). The inhibitor faces little competition. The 
    
    
    
    appears low (potent) .
  • Scenario B: You run the assay at 1 mM ATP (physiological levels). The inhibitor faces massive competition. The

    
     shifts higher (weaker) .[3]
    

The Golden Rule: To generate comparable data, standard practice is to run assays at


 . At this exact point, 

.
Q: I’m seeing "False Positives" in my screen. What is happening?

The Application Scientist’s Perspective: Compounds can cheat. They can inhibit the readout rather than the enzyme.

  • Aggregators: Small molecules can form colloidal aggregates that sequester the enzyme.

    • Test: Add 0.01% Triton X-100.[4] If inhibition disappears, it was an aggregator.

  • Quenchers/Autofluorescence (TR-FRET/FP): Colored compounds can absorb the excitation or emission light.

    • Test: Use a ratiometric readout (TR-FRET) which corrects for some interference, or verify hits with a non-optical assay (e.g., Mobility Shift or Mass Spec).

Part 3: Statistical Validation (Z-Factor)
Q: My Z-Factor is 0.3. Is this acceptable?

The Application Scientist’s Perspective: A


 of 0.3 is marginal . It means the separation between your positive control (active kinase) and negative control (no kinase/inhibited) is too narrow relative to the noise.

The Formula:



  • 
    : Standard Deviation[5]
    
  • 
    : Mean signal
    

Optimization Workflow:

  • Pipetting Accuracy: Are you using a manual pipette for a 384-well plate? Switch to automated liquid handling.

  • Edge Effects: Are the outer wells showing higher evaporation? Seal plates tighter or exclude edge wells.

  • Reader Gain: Is your detector saturated? Adjust the gain so the max signal is ~80% of the dynamic range.

Visualization: Assay Logic & Workflows[6]
Figure 1: The "False Positive" Decision Tree

This logic flow helps you distinguish between a true kinase inhibitor and an assay artifact.

FalsePositiveLogic Start Compound Hit Identified (High % Inhibition) CheckDetergent Retest with 0.01% Triton X-100 Start->CheckDetergent InhibitionLost Inhibition Lost? CheckDetergent->InhibitionLost Aggregator Artifact: Colloidal Aggregator InhibitionLost->Aggregator Yes CheckInterference Check Signal Interference (Fluorescence/Quenching) InhibitionLost->CheckInterference No InterferenceFound Interference Detected? CheckInterference->InterferenceFound ArtifactLight Artifact: Compound Interference InterferenceFound->ArtifactLight Yes IC50Shift Perform IC50 Shift Assay (Vary [ATP]) InterferenceFound->IC50Shift No ShiftObserved IC50 Shifts with [ATP]? IC50Shift->ShiftObserved TrueCompetitive TRUE HIT: ATP-Competitive Inhibitor ShiftObserved->TrueCompetitive Yes (Linear Shift) TrueAllosteric TRUE HIT: Allosteric/Non-Competitive ShiftObserved->TrueAllosteric No Shift

Caption: Logical workflow to triage screening hits and identify common assay artifacts (Aggregators, Interferers) vs. true biological inhibitors.

Figure 2: Kinase Assay Optimization Cycle

A self-validating loop to establish robust assay conditions.

OptimizationCycle Step1 1. Enzyme Titration (Linearity Check) Step2 2. Substrate Km Determination Step1->Step2 Fix [Enz] Step3 3. ATP Km Determination Step2->Step3 Fix [Substrate] Step4 4. Time Course (Signal Stability) Step3->Step4 Fix [ATP] Step5 5. Z-Factor Validation Step4->Step5 Validate Step5->Step1 If Z' < 0.5 Re-optimize

Caption: The critical path for assay development. Skipping steps (e.g., guessing Km) is the primary cause of poor Z-factors.

References
  • Assay Guidance Manual (NCBI) . Coussens, N. P., et al. "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." (2020).[6]

  • Journal of Biomolecular Screening . Zhang, J. H., et al.[5] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." (1999).[5][7][8]

  • Promega Technical Manual. "ADP-Glo™ Kinase Assay."

    • [9]

  • Biochemical Pharmacology . Cheng, Y., & Prusoff, W. H.[3] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[3][10][11] (1973).[2]

  • PerkinElmer (Revvity). "TR-FRET/LANCE Ultra Kinase Assays User Guide."

Sources

Technical Support Center: Bioavailability Enhancement of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for researchers working with thiazole-based scaffolds. It synthesizes formulation science with practical troubleshooting to address the specific physicochemical challenges of the thiazole ring system (weak basicity, high lipophilicity, and propensity for crystallization).

Status: Active Operator: Senior Application Scientist Ticket Subject: Overcoming Solubility & Permeability Barriers in Thiazole Scaffolds

System Triage: The Formulation Decision Matrix

Issue: “I have a new thiazole lead candidate, but I don't know which formulation strategy will yield the best exposure.”

Technical Insight: Thiazoles typically exhibit weak basicity (pKa ~2.5 for the conjugate acid) and moderate-to-high lipophilicity. This places them frequently in BCS Class II (Low Solubility, High Permeability) or Class IV .

  • Salt Formation Risk: Due to the weak basicity, salts formed with weak acids may disproportionate in vivo. Only strong acids (e.g., methanesulfonic, hydrochloric) usually form stable salts, but these can be hygroscopic.

  • Lipid vs. Polymer: The decision relies on the "Brick Dust" (high melting point) vs. "Grease Ball" (high LogP) distinction.

Decision Logic (DOT Visualization)

Use the following logic gate to select your primary formulation strategy.

Thiazole_Formulation_Logic Start Start: Thiazole Lead Candidate Check_Tm Check Melting Point (Tm) Start->Check_Tm High_Tm Tm > 200°C (Brick Dust) Check_Tm->High_Tm High Lattice Energy Low_Tm Tm < 200°C (Grease Ball) Check_Tm->Low_Tm Lower Lattice Energy Check_LogP Check LogP High_Tm->Check_LogP Solubility_Screen Lipid Solubility Screen (>50 mg/g in oils?) Low_Tm->Solubility_Screen Strategy_ASD Strategy: Amorphous Solid Dispersion (Spray Drying / HME) Check_LogP->Strategy_ASD LogP < 5 Strategy_Nano Strategy: Nanosuspension (Wet Milling) Check_LogP->Strategy_Nano LogP > 5 (Very insoluble) Solubility_Screen->Strategy_ASD Low Lipid Sol. Strategy_Lipid Strategy: Lipid Formulation (SEDDS / SMEDDS) Solubility_Screen->Strategy_Lipid High Lipid Sol.

Figure 1: Decision matrix for selecting the optimal bioavailability enhancement strategy based on physicochemical properties of the thiazole derivative.

Protocol: Amorphous Solid Dispersions (ASD)

Issue: “My thiazole compound recrystallizes from the amorphous matrix during stability testing.”

Root Cause Analysis: Thiazoles often have strong intermolecular interactions (pi-pi stacking) that drive rapid recrystallization. If your polymer choice does not disrupt these interactions or raise the glass transition temperature (Tg) sufficiently, the system will fail.

The "Spring and Parachute" Protocol

This protocol ensures you select a polymer that not only generates supersaturation (Spring) but maintains it (Parachute).

Step 1: Polymer Screening (Solvent Shift Method) Do not rely on random selection. Screen these three distinct polymer classes:

  • HPMCAS (L, M, H grades): Best for preventing precipitation of weak bases due to hydrophobic nature and pH-dependent solubility.

  • PVP-VA64 (Copovidone): Excellent miscibility with lipophilic thiazoles; good for Hot Melt Extrusion (HME).

  • HPMC E5/E15: Strong hydrogen bonding potential, though often requires spray drying due to high viscosity.

Step 2: The 96-Well Micro-Dissolution Test

  • Prepare 1% drug loading films in 96-well plates using solvent casting.

  • Add FaSSIF (Fasted State Simulated Intestinal Fluid) to each well.

  • Measure concentration at 5, 15, 30, 60, and 120 mins.

  • Pass Criteria: AUC (Area Under Curve) > 3x the crystalline solubility over 2 hours.

Step 3: Manufacturing Selection (HME vs. Spray Drying)

FeatureHot Melt Extrusion (HME)Spray Drying (SD)
Suitability Thermally stable thiazoles (Tm < 180°C).Thermolabile compounds or very high Tm.
Key Parameter Miscibility at processing temp.Solubility in volatile solvents (DCM/Methanol).
Risk Degradation of thiazole ring at high T.Residual solvent; hollow particles.
Preferred Polymer PVP-VA64, Soluplus.HPMCAS, HPMC.

Protocol: Lipid-Based Formulations (SEDDS/SMEDDS)

Issue: “I achieved high solubility in oil, but bioavailability is still low in vivo.”

Root Cause Analysis: Solubility in the formulation (the "pre-concentrate") does not guarantee solubility in the gut. The formulation likely precipitates upon dispersion in aqueous media or during digestion by pancreatic lipase.

The "Lipolysis Resistance" Workflow

Objective: Create a Self-Emulsifying Drug Delivery System (SEDDS) that maintains solubilization during the digestion phase.

Formulation Components for Thiazoles:

  • Oil Phase: Long-chain triglycerides (Corn oil, Soybean oil) or medium-chain triglycerides (Captex 355). Note: Thiazoles often dissolve better in medium-chain lipids.

  • Surfactant: Cremophor EL or Tween 80 (HLB > 12).

  • Co-solvent: PEG 400 or Propylene Glycol (max 10-15% to avoid precipitation upon dilution).

Validation Experiment: The In Vitro Lipolysis Test

  • Setup: Thermostated vessel (37°C) with pH-stat titrator.

  • Media: Digestion buffer (pH 6.5) + Pancreatin + Bile Salts/Phospholipids.

  • Process: Add formulation. Initiate digestion. Maintain pH 6.5 by titrating NaOH.

  • Sampling: At 30 mins, centrifuge sample. Analyze three phases:

    • Oil Phase: Undigested lipid.

    • Aqueous Phase:[1][2] Micellar solubilized drug (Available for absorption).[1]

    • Pellet: Precipitated drug (Bio-irrelevant).

  • Target: >60% of drug must remain in the Aqueous Phase .

Troubleshooting & FAQs

Q1: My thiazole salt form is hygroscopic and turns to gum. What now?

Answer: Thiazoles are weak bases. Salts formed with strong mineral acids (HCl, H2SO4) often result in high lattice energy but extreme hygroscopicity due to the acidity of the counterion.

  • Solution A: Switch to a Cocrystal .[3] Use coformers like Vanillic Acid , Fumaric Acid , or Succinic Acid . These rely on hydrogen bonding rather than proton transfer, often yielding non-hygroscopic solids.

  • Solution B: Use a lipophilic counterion like Tosylate or Mesylate instead of HCl. These reduce water uptake.

Q2: How do I prevent "Crash Out" during dissolution testing?

Answer: If your ASD dissolves rapidly and then precipitates (the "Spring" breaks), you need a better "Parachute" (crystallization inhibitor).

  • Action: Add a ternary agent to your ASD.

    • Surfactants: 1-5% Vitamin E TPGS or SLS can improve wettability.

    • Polymers: Add HPMC-AS (even if not the primary carrier) specifically to inhibit nucleation.

Q3: Can I use Cyclodextrins (CD) for thiazoles?

Answer: Yes, but binding constants (


) are often low for naked thiazoles.
  • Enhancement: Use Sulfobutylether-β-CD (Captisol) or HP-β-CD .

  • Trick: Adjust pH to ensure the thiazole is uncharged (neutral form) if the hydrophobic cavity affinity is the driver, OR use an acidic pH to ionize it if using an anionic CD derivative for electrostatic attraction.

  • Warning: Avoid simple

    
    -CD due to nephrotoxicity risks in parenteral delivery; stick to modified CDs.
    

Visualizing the Dissolution Failure Logic

When a formulation fails in dissolution testing, use this workflow to diagnose the failure mode.

Dissolution_Troubleshooting Start Dissolution Failure (Low AUC) Check_Wetting Step 1: Visual Inspection Is powder floating? Start->Check_Wetting Wetting_Issue Wetting Issue: Add Surfactant (SLS/Tween) Check_Wetting->Wetting_Issue Yes Check_Spring Step 2: Initial Release Is Cmax < 10%? Check_Wetting->Check_Spring No Release_Issue Release Issue: Change Carrier / Decrease Particle Size Check_Spring->Release_Issue Yes Check_Parachute Step 3: Precipitation Rapid drop after Cmax? Check_Spring->Check_Parachute No Cryst_Issue Recrystallization: Add HPMCAS / Switch Polymer Check_Parachute->Cryst_Issue Yes

Figure 2: Troubleshooting logic for diagnosing in vitro dissolution failures in thiazole formulations.

References

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. International Journal of Creative Research Thoughts (IJCRT). (2025).

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics. (2022).[4]

  • Lipid-based formulations for oral delivery of lipophilic drugs. European Journal of Pharmaceutical Sciences. (2025).

  • Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative. Journal of Pharmaceutical Sciences. (2017).

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Biomolecules. (2023).

Sources

optimization of reaction conditions for the synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine via the Hantzsch Thiazole Synthesis. While the general Hantzsch reaction is robust, the specific introduction of the 5-methyl group and the lipophilic 4-isopropylphenyl moiety introduces steric and solubility challenges that often lead to low yields or "gummy" products.

This technical document is structured to troubleshoot the three critical failure points:

  • Precursor Purity: The quality of the

    
    -bromoketone intermediate.
    
  • Cyclization Efficiency: Solvent effects and temperature control during condensation.

  • Isolation: Managing the hydrobromide salt vs. free base equilibrium.

Module 1: Precursor Synthesis (The Critical Checkpoint)

Context: The synthesis requires 2-bromo-1-(4-isopropylphenyl)propan-1-one . Common User Error: Many researchers attempt to buy this intermediate, but it degrades rapidly (lachrymator, light-sensitive). Fresh synthesis is recommended for optimal yields.

Standard Operating Procedure (SOP): -Bromination

Reagents: 4-Isopropylpropiophenone (1.0 eq), Bromine (


, 1.0 eq), Glacial Acetic Acid (Solvent).
  • Dissolution: Dissolve 4-isopropylpropiophenone in glacial acetic acid (5 mL/mmol).

  • Catalysis: Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.

  • Addition: Add

    
     dropwise at 0–5°C .
    
    • Technical Note: Low temperature prevents poly-bromination on the aromatic ring or the isopropyl methine proton.

  • Quench: Pour into ice water. Extract with DCM. Wash with

    
     to remove acid.
    
  • Validation:

    
     must show a quartet around 
    
    
    
    5.2–5.5 ppm (CH-Br). If you see a multiplet or missing methyl signals, you have side-product contamination.
Troubleshooting Ticket #101: "My precursor is an oil, not a solid."
  • Diagnosis: This intermediate is often a low-melting solid or oil.

  • Fix: Do not attempt to recrystallize if it's an oil. Use it directly in the next step (Module 2) if NMR purity is >90%.

  • Storage: If storage is necessary, keep at -20°C under Argon.

Module 2: The Hantzsch Condensation (Reaction Optimization)

Context: Condensation of the


-bromoketone with Thiourea.
Workflow Visualization

HantzschMechanism Start 4-Isopropylpropiophenone Bromination Step 1: Bromination (Br2/AcOH, <10°C) Start->Bromination Intermed α-Bromoketone (Unstable Intermediate) Bromination->Intermed Cyclization Step 2: Cyclization (Nucleophilic Attack) Intermed->Cyclization S-Alkylation Thiourea + Thiourea Thiourea->Cyclization Dehydration Dehydration (- H2O, - HBr) Cyclization->Dehydration Product Target Thiazole (HBr Salt) Dehydration->Product

Caption: Figure 1.[1][2] Sequential workflow for the synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine.

Protocol A: The Classic Approach (Ethanol Reflux)

Best for: Scale-up (>10g) and cost efficiency.

  • Mix: Combine

    
    -bromoketone (1.0 eq) and Thiourea (1.1 eq) in Ethanol (10 mL/mmol).
    
  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Observation: The solution will turn clear, then likely precipitate the hydrobromide salt.

  • Issue: If the product does not precipitate, it is soluble in hot EtOH.

Protocol B: The "Green" Optimization (PEG-400)

Best for: High speed, high yield, and avoiding volatile organic compounds (VOCs). Reference Grounding: Recent literature supports PEG-400 as a superior medium for Hantzsch synthesis due to its ability to stabilize the polar transition state [1, 2].

  • Mix: Combine reactants in PEG-400 (no catalyst required).

  • Heat: Stir at 100°C for 30–60 minutes .

  • Workup: Pour the mixture into water. The product (free base) often precipitates immediately or requires simple extraction.

  • Advantage: Yields are typically 10–15% higher than ethanol reflux due to reduced side reactions [2].

Module 3: Isolation & Troubleshooting

Ticket ID: ISO-ERR-404 Subject: "I got a sticky gum instead of a powder."

This is the most common complaint with 4-alkyl-5-alkyl thiazoles. The lipophilic isopropyl group makes the product "greasy."

Diagnostic Decision Tree

Troubleshooting Problem Issue: Sticky/Gummy Product Check1 Check pH Problem->Check1 Acidic Acidic (pH < 4) Check1->Acidic Neutral Neutral/Basic (pH > 7) Check1->Neutral Action1 You have the HBr Salt. It is hygroscopic. Acidic->Action1 Check2 Did you use Ethanol? Neutral->Check2 Action2 Neutralize with aq. NH3 or NaHCO3. Extract with EtOAc. Action1->Action2 YesEth Yes Check2->YesEth Action3 Solvent Trapping. Recrystallize from EtOH:H2O (8:2). YesEth->Action3

Caption: Figure 2. Troubleshooting logic for isolation of the target thiazole.

Correct Isolation Procedure
  • Evaporation: Remove the reaction solvent (Ethanol). If using PEG-400, skip this.

  • Neutralization: Add crushed ice and water. Basify to pH 9–10 using Ammonium Hydroxide (

    
    ) .
    
    • Why? NaOH is too strong and can hydrolyze the thiazole or amide impurities. Ammonia is milder.

  • Precipitation: The free base should precipitate as a solid.

    • If Oil Forms: Scratch the flask walls with a glass rod and cool to 0°C.

  • Recrystallization: The optimal solvent system for this specific derivative is Ethanol:Water (8:2) .

Frequently Asked Questions (FAQs)

Q1: Can I use 4-isopropylacetophenone instead of 4-isopropylpropiophenone? A: No. This is a critical structural error.

  • 4-Isopropylacetophenone yields the 5-H thiazole (no methyl group at position 5).

  • 4-Isopropylpropiophenone yields the 5-Methyl thiazole (Target).

  • Mechanism:[2][3][4][5][6][7][8] The methyl group at the 5-position comes from the alpha-carbon of the ketone chain (propyl vs ethyl) [3].

Q2: Why is the reaction mixture turning black? A: This indicates oxidative decomposition of the thiourea or polymerization of the bromoketone.

  • Fix: Ensure you are using an inert atmosphere (

    
     balloon) during reflux.
    
  • Fix: Check your bromoketone purity. If it was dark brown before starting, it has degraded. Distill or re-synthesize.

Q3: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this scaffold.

  • Settings: Ethanol solvent, 120°C, 10–15 minutes.

  • Result: This often prevents the "gumming" issue by reducing the time for side-product formation [4].

Q4: The melting point is lower than reported (Reported: ~140-145°C). Why? A: You likely have the HBr salt mixed with the free base. Ensure full neutralization with Ammonia. The salt melts at a different (usually higher, but broad) range than the sharp melting point of the free base.

References

  • BenchChem. (2025).[3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem Technical Library. Link

  • Potewar, T. M., et al. (2025). An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles. Indian Academy of Sciences.[9] Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
  • Jawale, et al. (2025). One-pot synthesis of 2-aminothiazoles in PEG-400. ResearchGate. Link

Sources

refining molecular docking parameters for better prediction with thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

Welcome to the Computational Chemistry Support Hub. You are likely here because your docking results for thiazole-based scaffolds (e.g., 2-aminothiazoles, benzothiazoles) are showing poor enrichment or physically unrealistic poses.

Thiazoles are "privileged scaffolds" in drug discovery due to their ability to engage in diverse non-covalent interactions, including


-

stacking, hydrogen bonding, and the often-overlooked sulfur

-hole interaction
[1, 2]. However, standard docking protocols often fail with these moieties due to:
  • Tautomeric Ambiguity: The 2-aminothiazole motif exists in dynamic equilibrium between amino and imino forms.

  • Sulfur Polarizability: Standard force fields (like AMBER or OPLS_2005) may underestimate the directionality of sulfur-mediated interactions.

  • Water-Mediated Networks: Thiazoles frequently bind via water bridges that are stripped in default protocols.

This guide provides a self-validating workflow to refine your parameters and improve predictive accuracy.

Module 1: Ligand Preparation (The Tautomer Trap)

The Issue: The most common failure point is docking the wrong tautomer. For 2-aminothiazoles, the amino form is generally dominant in solution, but the imino form may be stabilized in the active site by specific residues (e.g., Glu/Asp) [3].

Protocol:

  • Enumerate Tautomers: Do not rely on a single input state. Generate both amino and imino forms.

  • Charge Calculation: Standard Gasteiger charges often fail to capture the electron density anisotropy of the sulfur atom.

    • Recommendation: Use RESP (Restrained Electrostatic Potential) charges derived from DFT calculations (B3LYP/6-31G*) if possible.

  • Conformer Generation: Ensure the thiazole ring planarity is preserved, but allow rotation of exocyclic bonds.

Workflow Diagram: Ligand & Receptor Prep

ThiazolePrep Input Raw Structure (2D/3D) Tautomer Tautomer Enumeration (Amino vs Imino) Input->Tautomer QM_Charge QM Charge Calculation (RESP/DFT) Tautomer->QM_Charge Critical for S-polarization Grid Grid Generation (Focus on Aromatic Residues) QM_Charge->Grid Receptor Receptor Prep (H-bond Optimization) Water Conserve Structural Waters Receptor->Water Water->Grid Include bridging H2O

Figure 1: Pre-processing workflow emphasizing tautomer enumeration and charge correction for sulfur-containing heterocycles.

Module 2: Interaction Parameters & Scoring

Thiazoles engage in specific interactions that require parameter tuning.

Key Interaction Types & Geometric Criteria
Interaction TypeThiazole ComponentTarget ResidueGeometric ConstraintOptimization Strategy

-

Stacking
Thiazole RingPhe, Tyr, TrpCentroid dist: 3.5–4.5 ÅEnable "Enhanced Planarity" in sampling.
H-Bond (Acceptor) Ring Nitrogen (N3)Ser, Thr, Tyr, BackboneDist: 2.5–3.2 ÅEnsure N3 is unprotonated in the input model.
H-Bond (Donor) C2-Amine (Exocyclic)Glu, Asp, BackboneAngle: >120°Allow rotation of the amine group.

-Hole Bonding
Sulfur AtomBackbone O, Asp, GluS···O dist < vdW sumCritical: Use scoring functions that account for halogen/chalcogen bonding (e.g., ChemPLP, AutoDock4 with specialized parameter files).

Refining the Search Space (Grid):

  • Center: Define the box using the centroid of the co-crystallized ligand.

  • Size: Add 5–8 Å buffer around the ligand.

  • Constraints: If a conserved H-bond to the thiazole nitrogen is known (e.g., in kinase hinges), apply a positional constraint or pharmacophore filter during docking to penalize poses that miss this anchor [4].

Module 3: Troubleshooting & FAQs

Q1: My docked poses are flipped 180° relative to the crystal structure.

Diagnosis: The scoring function is likely treating the Sulfur and Nitrogen atoms as electrostatically similar due to poor charge assignment, or the hydrophobic term is dominating. Solution:

  • Check Charges: Verify that the Nitrogen has a distinct negative partial charge and Sulfur has a positive

    
    -hole region (if using advanced electrostatics).
    
  • Constraint: Apply a hydrogen bond constraint to the Ring Nitrogen (N3) if it interacts with a hinge region (common in kinases like EGFR or CDK) [5].

Q2: The enrichment factor is low (actives are not ranking high).

Diagnosis: The docking engine is likely underestimating the desolvation penalty or missing water-mediated bridges. Solution:

  • Explicit Water: If a water molecule bridges the thiazole amine and the protein (common in tubulin inhibitors), include this water molecule as part of the receptor (rigid) or allow it to toggle (spin/translate) if your software supports it (e.g., Glide SP-peptide, Gold) [1].

  • Rescale vdW: Soften the van der Waals repulsion (scale radii by 0.8–0.9) to mimic minor induced-fit effects, allowing the sulfur atom to fit into tight aromatic pockets.

Q3: How do I handle the "Sulfur Sigma-Hole"?

Diagnosis: Most standard scoring functions (Vina, standard Glide) approximate sulfur as a simple hydrophobic sphere. Solution:

  • Post-Docking Filter: Do not rely on the docking score alone. Filter poses based on geometry: Look for contacts where a nucleophile (backbone carbonyl oxygen) approaches the Sulfur atom along the C-S bond extension (approx. 160-180°) [2].

Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Docking Pose/Score CheckRMSD Is RMSD > 2.0 Å vs Crystal? Start->CheckRMSD CheckTautomer Check Tautomer State (Amino vs Imino) CheckRMSD->CheckTautomer Yes Refine Refine Charges (RESP) & vdW Scaling CheckRMSD->Refine No (Score is just poor) CheckConst Apply H-Bond Constraint to Thiazole N CheckTautomer->CheckConst Tautomer OK but flipped CheckWater Check for Missing Bridging Waters CheckConst->CheckWater Pose constrained but score low CheckWater->Refine Waters added, still poor

Figure 2: Decision tree for diagnosing docking failures specific to thiazole derivatives.

Module 4: Validation Protocol

Before running a virtual screen, you must validate your parameters using a Self-Docking experiment.

  • Select Control: Choose a PDB structure containing a thiazole ligand (e.g., 4O2B for tubulin-thiazole complexes [3]).

  • Strip & Re-dock: Remove the ligand and dock it back into the rigid receptor.

  • Metric: Calculate RMSD (Root Mean Square Deviation) between the docked pose and the crystal conformation.

    • Success: RMSD < 2.0 Å.

    • Failure: RMSD > 2.0 Å

      
       Return to Module 1 (Tautomers) or Module 2 (Constraints).
      
  • Interaction Fingerprint: Confirm that the docked pose reproduces at least 80% of the native contacts (specifically the H-bond to the thiazole nitrogen).

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. Source: Royal Society of Chemistry (CrystEngComm) URL:[Link][1]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors (ACS Omega). Source: ACS Publications URL:[Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Source: MDPI (Molecules) URL:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: PubMed (Chem Biol Interact) URL:[Link][2]

Sources

enhancing the reproducibility of biological assays for 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: 2-Aminothiazoles (2-ATs) in Biological Assays Objective: Mitigate false positives, assay interference, and solubility artifacts.

Introduction: The 2-Aminothiazole Paradox

Welcome. If you are here, you are likely working with a 2-aminothiazole (2-AT) scaffold.[1][2] This moiety is a "privileged structure" in medicinal chemistry, found in FDA-approved drugs like dasatinib and avatrombopag. However, in early-stage discovery, 2-ATs are notoriously prone to Pan-Assay Interference (PAINS) behavior.

This guide is not a generic troubleshooting manual. It is a specific technical intervention designed to distinguish between true pharmacological engagement and physicochemical artifacts (aggregation, luciferase inhibition, and fluorescence quenching).

Module 1: The Aggregation Trap (Colloidal Interference)

User Question: "I identified a potent 2-aminothiazole hit with an IC50 of 3 µM. However, when I repeated the assay with a fresh buffer batch containing 0.01% Triton X-100, the activity completely disappeared. What happened?"

Technical Diagnosis: You have likely encountered colloidal aggregation .[3] Many 2-ATs are hydrophobic and planar; at micromolar concentrations, they self-associate into colloidal particles (100–1000 nm diameter). These colloids sequester proteins non-specifically, leading to false inhibition.[4] This is the most common cause of "flat" Structure-Activity Relationships (SAR) in this series.

The Mechanism: The aggregate surface adsorbs the enzyme/protein, causing denaturation or blocking the active site.[3] This is not 1:1 ligand-binding; it is a phase-separation artifact.

Validation Protocol: The Detergent Counter-Screen Standard assay buffers often lack sufficient surfactant to prevent this.

  • Prepare Two Assay Buffers:

    • Buffer A: Standard physiological buffer (e.g., PBS or HEPES).

    • Buffer B: Buffer A + 0.01% (v/v) freshly prepared Triton X-100 (or 0.05% Tween-80).

  • Run Parallel Dose-Response Curves:

    • Test your compound in both Buffer A and Buffer B.

  • Analyze the Shift:

    • True Binder: IC50 remains stable (within 2-3 fold) between buffers.

    • Aggregator: Potency drops significantly (e.g., >10-fold shift) or activity is abolished in Buffer B.

Visualization: Aggregation Decision Logic

AggregationLogic Start Hit Identified (IC50 < 10 µM) DetergentTest Run Detergent Counter-Screen (+0.01% Triton X-100) Start->DetergentTest ResultStable IC50 Unchanged DetergentTest->ResultStable  Stable   ResultShift IC50 Shifts >10x or Activity Lost DetergentTest->ResultShift  Loss of Potency   Centrifuge Centrifugation Test (15,000g for 20 min) ResultStable->Centrifuge Artifact Colloidal Aggregator (Discard or Optimize Sol) ResultShift->Artifact TrueBinder Likely True Binder (Proceed to Orthogonal Assay) Centrifuge->TrueBinder  Supernatant Active   Centrifuge->Artifact  Supernatant Inactive  

Caption: Decision tree to distinguish specific binding from non-specific colloidal aggregation.

Module 2: Reporter Gene Interference (Luciferase)

User Question: "We are optimizing a 2-aminothiazole lead using a Firefly Luciferase (FLuc) reporter assay. We see dose-dependent inhibition, but the Western blot shows no change in the target protein level. Why?"

Technical Diagnosis: 2-Aminothiazoles are well-documented Firefly Luciferase Inhibitors . They can act as competitive inhibitors for the luciferin binding site or stabilize the enzyme-inhibitor complex. This results in a decrease in luminescence that mimics biological repression of the reporter, generating a false positive.

The Mechanism: The 2-aminothiazole core resembles D-luciferin (a benzothiazole). It binds to FLuc, inhibiting the oxidative reaction that produces light.

Validation Protocol: The Orthogonal Reporter Check

StepActionRationale
1 Switch Substrate Use Renilla Luciferase (RLuc) or NanoLuc instead of Firefly. RLuc uses coelenterazine, a structurally distinct substrate.
2 Biochemical Counter-Screen Incubate recombinant FLuc enzyme directly with your compound and D-luciferin (no cells).
3 Interpretation If the compound inhibits purified FLuc in Step 2, your cell-based data is an artifact.

Data Interpretation Table:

Assay Result (Cell-Based FLuc)Assay Result (Purified FLuc)Assay Result (Renilla/NanoLuc)Conclusion
Inhibition No Effect Inhibition True Hit (Target modulated)
Inhibition Inhibition No Effect False Positive (FLuc Inhibitor)
Inhibition Inhibition Inhibition Toxic/General (Cell death or gross interference)
Module 3: Solubility & Chemical Integrity

User Question: "My IC50 curves are erratic. Sometimes they are steep (Hill slope > 2), and sometimes the compound precipitates upon addition to the media."

Technical Diagnosis: 2-ATs often suffer from poor aqueous solubility and high crystallinity. "Steep" Hill slopes are a hallmark of precipitation or phase-change events in the well, rather than saturation binding. Furthermore, 2-ATs synthesized via the Hantzsch reaction may contain


-haloketone impurities , which are highly reactive alkylators.

The Mechanism:

  • Precipitation: The compound crashes out of solution when the DMSO stock is diluted into aqueous buffer, reducing the effective concentration.

  • Reactive Impurities: Residual starting materials covalently modify assay proteins.

Validation Protocol: Kinetic Solubility & Purity Check

  • Nephelometry / DLS Check:

    • Dilute compound to 100 µM in assay buffer (1% DMSO final).

    • Measure light scattering (nephelometry) or particle size (Dynamic Light Scattering - DLS).[3]

    • Pass Criteria: No scattering > background; Particle size < 10 nm.

  • LC-MS Purity Analysis:

    • Ensure purity >95% via LC-MS.

    • Specifically scan for the mass of the

      
      -haloketone starting material.
      

Visualization: Solubility Troubleshooting Flow

SolubilityFlow Stock DMSO Stock (10 mM) Dilution Dilute to Assay Buffer (e.g., 100 µM) Stock->Dilution Check Check Scattering (DLS / Nephelometry) Dilution->Check Clear Clear Solution Proceed to Assay Check->Clear  < 10 nm size   Cloudy Precipitate/Particles (Solubility Limit Exceeded) Check->Cloudy  > 100 nm size   Action Reduce Conc. or Improve Formulation Cloudy->Action

Caption: Workflow to verify compound solubility prior to biological testing.

References
  • Baell, J. B., & Holloway, G. A. (2010).[5][6][7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[5][6][7] Journal of Medicinal Chemistry, 53(7), 2719–2740.[6] Link

  • Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[2][7] Journal of Medicinal Chemistry, 58(3), 1205–1214. Link

  • Feng, B. Y., et al. (2005). A high-throughput screen for aggregation-based inhibition in a large compound library.[4] Nature Chemical Biology, 1(3), 146–148. Link

  • Auld, D. S., et al. (2008). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 51(15), 4724–4729. Link

  • Thorne, N., et al. (2010).[8] Firefly luciferase in chemical biology: a compendium of inhibitors, mechanism of action, and artifacts. Chemistry & Biology, 17(6), 646–657. Link

Sources

Validation & Comparative

Validating the In Vitro Promise of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop to Preclinical Model

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Our focus here is on a specific derivative, 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (designated as Compound-X for this guide), which has demonstrated promising activity in initial in vitro anti-inflammatory screens, such as the inhibition of protein denaturation.[4] This guide provides a comprehensive framework for translating these in vitro findings into a robust in vivo setting. We will outline a head-to-head comparison of Compound-X against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a structurally related thiazole analog, 4-phenyl-1,3-thiazol-2-amine, to contextualize its efficacy and potential.

The core objective is to determine if the in vitro efficacy of Compound-X translates to a meaningful anti-inflammatory response in a living system, a critical step in the drug discovery pipeline. We will detail the causality behind our experimental choices, from model selection to endpoint analysis, ensuring a self-validating and scientifically rigorous approach.

Strategic Approach to In Vivo Validation

The transition from in vitro to in vivo requires a multi-faceted approach. We must not only confirm efficacy but also gather preliminary data on the compound's pharmacokinetic and safety profile. Our strategy is built on three pillars: a primary efficacy model, a preliminary pharmacokinetic assessment, and an acute toxicity evaluation.

G cluster_0 Phase 1: Foundational In Vitro Data cluster_1 Phase 2: In Vivo Validation Strategy cluster_2 Phase 3: Data Synthesis & Decision a Compound-X exhibits in vitro anti-inflammatory activity (e.g., protein denaturation inhibition) b Primary Efficacy Study: Carrageenan-Induced Paw Edema a->b Transition to In Vivo c Preliminary PK Study: Single Dose Oral Administration a->c Transition to In Vivo d Acute Toxicity Assessment: Limit Dose Test a->d Transition to In Vivo e Comparative Analysis: Compound-X vs. Diclofenac vs. Thiazole Analog b->e Efficacy Data c->e Exposure Data d->e Safety Data f Go/No-Go Decision for Further Development e->f Synthesized Profile

Caption: High-level workflow for in vivo validation of Compound-X.

Part 1: Primary Efficacy Evaluation in an Acute Inflammatory Model

Rationale for Model Selection: Carrageenan-Induced Paw Edema

To assess the acute anti-inflammatory potential of Compound-X, the carrageenan-induced rat paw edema model is the gold standard.[5] This model is highly reproducible and well-characterized, making it ideal for screening novel anti-inflammatory agents.[6] The inflammatory response in this model is biphasic.[5] The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is associated with the release of prostaglandins, proteases, and lysosomes, and is sensitive to inhibition by NSAIDs like Diclofenac.[5] This allows us to discern if Compound-X acts via mechanisms similar to classical NSAIDs.

Experimental Design & Protocol

This experiment will compare the anti-edema effects of Compound-X against a vehicle control, a standard-of-care positive control (Diclofenac), and a structural analog (4-phenyl-1,3-thiazol-2-amine) to understand the contribution of the isopropylphenyl and methyl groups to the activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least 5 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Grouping: Animals are randomly assigned to the following groups (n=6 per group):

    • Group I: Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)

    • Group II: Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.)

    • Group III: Compound-X (50 mg/kg, p.o.)

    • Group IV: Compound-X (100 mg/kg, p.o.)

    • Group V: 4-phenyl-1,3-thiazol-2-amine (100 mg/kg, p.o.)

  • Dosing: Test compounds or vehicle are administered orally (p.o.) via gavage one hour prior to the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 5 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticipated Data and Comparative Analysis

The results will be tabulated to provide a clear comparison of the anti-inflammatory activity over time.

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEM% Inhibition at 3h
1h 3h
Vehicle Control 0.25 ± 0.030.68 ± 0.05
Diclofenac (10 mg/kg) 0.15 ± 0.020.25 ± 0.03
Compound-X (50 mg/kg) 0.20 ± 0.030.45 ± 0.04
Compound-X (100 mg/kg) 0.16 ± 0.020.30 ± 0.03
Analog (100 mg/kg) 0.22 ± 0.040.58 ± 0.05

(Note: Data presented is hypothetical and for illustrative purposes.)

This table will allow for a direct comparison of Compound-X's dose-dependent efficacy against the standard drug and its structural analog. Significant inhibition, particularly in the later phase (3-5 hours), would suggest a mechanism of action that may involve prostaglandin synthesis inhibition, similar to NSAIDs.

Part 2: Preliminary Pharmacokinetic (PK) and Safety Assessment

A compound's efficacy is intrinsically linked to its ability to reach the target tissue in sufficient concentrations. Therefore, a preliminary PK study is essential. Concurrently, an acute toxicity assessment is crucial, especially given that 2-aminothiazoles have been identified as potential toxicophores.[1][7]

Experimental Workflow: PK and Toxicology

G cluster_pk Preliminary Pharmacokinetics cluster_tox Acute Oral Toxicity (OECD 423) pk1 Single oral dose (100 mg/kg) of Compound-X to cannulated rats (n=3) pk2 Serial blood sampling (0, 0.5, 1, 2, 4, 8, 24h) pk1->pk2 pk3 LC-MS/MS analysis of plasma concentrations pk2->pk3 pk4 Calculation of key PK parameters (Cmax, Tmax, AUC, T½) pk3->pk4 tox1 Administer a limit dose (e.g., 2000 mg/kg) of Compound-X to a small group of rats (n=3) tox2 Observe for 14 days for signs of toxicity and mortality tox1->tox2 tox3 Record body weight changes and perform gross necropsy tox2->tox3 tox4 Determine LD50 cutoff and classify toxicity tox3->tox4

Caption: Workflow for parallel PK and acute toxicity studies.

Pharmacokinetics (PK) Protocol
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing: A single oral gavage of Compound-X at 100 mg/kg.

  • Sampling: Blood samples (approx. 0.2 mL) are collected via the cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma is harvested and analyzed for Compound-X concentration using a validated LC-MS/MS method.

  • Data Interpretation: Key parameters (Cmax, Tmax, AUC) are calculated. While some 2-aminothiazoles show oral bioavailability in the range of 27-40%, these results will provide the first in vivo indication of Compound-X's absorption profile.[8]

Acute Toxicity Protocol
  • Guideline: The study is conducted following the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method).

  • Dosing: A single limit dose of 2000 mg/kg of Compound-X is administered orally to one group of female rats (n=3).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Endpoint: The primary endpoint is mortality. The absence of mortality at 2000 mg/kg would classify Compound-X as having a low acute toxicity profile (LD50 > 2000 mg/kg). Chronic exposure can lead to toxicity in various organs, so this initial screen is a critical first step.[9]

Synthesizing the Evidence: A Comparative Overview

The collective data from these studies will provide a holistic initial assessment of Compound-X's potential.

ParameterCompound-X (100 mg/kg)Diclofenac (10 mg/kg)4-phenyl-1,3-thiazol-2-amine (100 mg/kg)
Efficacy (% Inhibition at 3h) ~56%~63%~15%
Oral Bioavailability (F%) To be determined (TBD)~50% (literature)TBD
Peak Plasma Conc. (Cmax) TBD~1.5 µg/mL (literature)TBD
Acute Toxicity (LD50) TBD (>2000 mg/kg anticipated)~150 mg/kg (rat, literature)TBD

(Note: Data is a mix of hypothetical results and literature values for comparison.)

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to validate the in vitro anti-inflammatory promise of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine in vivo. By benchmarking its performance against a clinical standard and a close structural analog, we can make an informed, data-driven decision on its future development.

A positive outcome—defined as significant, dose-dependent efficacy comparable to Diclofenac, coupled with adequate oral exposure and a low acute toxicity profile—would strongly support advancing Compound-X into more complex models of inflammation, such as collagen-induced arthritis, and initiating formal dose-range finding and repeat-dose toxicology studies.[10] Conversely, poor efficacy, low bioavailability, or signs of toxicity would provide a clear rationale to halt development and redirect resources. This structured, self-validating methodology ensures that only the most promising candidates proceed, optimizing the path from discovery to potential clinical application.

References

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available from: [Link]

  • Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available from: [Link]

  • Patil, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available from: [Link]

  • Al-Snafi, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. ResearchGate. Available from: [Link]

  • Wang, G., et al. (2016). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. BMC Complementary and Alternative Medicine. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions. Available from: [Link]

  • Madhukar, G. V. R. S., & Domala, R. (2024). SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NEW 5-(4-ISOPROPYL PHENYL)-1,3,4- THIADIAZOL-2-AMINE DERIVATIVES. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • Kavitha, S., et al. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. Available from: [Link]

  • Al-wsab, M., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available from: [Link]

  • Sil, A., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available from: [Link]

  • Gîlcă, G. E., & Targońska, S. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

  • Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to Validating 2-Aminothiazole High-Throughput Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a celebrated "privileged structure" in medicinal chemistry, gracing the core of numerous approved drugs.[1] However, its very versatility can be a double-edged sword in high-throughput screening (HTS), where it frequently emerges as a "frequent hitter," raising concerns of promiscuity and non-specific activity.[2][3] This guide, born from extensive experience in hit-to-lead campaigns, provides an in-depth, technically-grounded framework for rigorously validating 2-aminothiazole HTS hits. We will dissect the causal logic behind each experimental step, empowering you to distinguish true, tractable leads from deceptive false positives.

The 2-Aminothiazole Conundrum: Privileged Scaffold or Promiscuous Binder?

The allure of the 2-aminothiazole motif lies in its ability to form a multitude of interactions with biological targets, contributing to its presence in drugs targeting a wide array of diseases, from cancers to inflammatory conditions.[4][5][6] Yet, this same chemical reactivity can lead to non-specific interactions, assay interference, and a high rate of false positives in HTS campaigns.[7] These "Pan-Assay Interference Compounds" (PAINS) can derail drug discovery efforts, making a robust validation strategy paramount.[8]

Our validation funnel is designed as a self-correcting system, employing a battery of orthogonal assays to build a comprehensive and unbiased profile of your 2-aminothiazole hits.

Experimental Validation Workflow for 2-Aminothiazole HTS Hits

HTS_Validation_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal Validation cluster_3 Cellular Characterization cluster_4 Lead Optimization Primary_Screen Primary HTS (e.g., Biochemical Assay) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial Hits PAINS_Filter In Silico PAINS Filtering Dose_Response->PAINS_Filter Confirmed Hits Biochemical_Assay Orthogonal Biochemical Assay (e.g., HTRF, AlphaLISA) PAINS_Filter->Biochemical_Assay Triaged Hits Biophysical_Assay Biophysical Assay (e.g., SPR, DSF) Biochemical_Assay->Biophysical_Assay Biochemically Active Cell_Based_Assay Cell-Based Target Engagement & Phenotypic Assays Biophysical_Assay->Cell_Based_Assay Direct Binders Cytotoxicity Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity Cellularly Active SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Validated Hits Aurora_Kinase_A_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase A cluster_2 Downstream Effectors cluster_3 Cellular Processes TPX2 TPX2 AURKA Aurora Kinase A TPX2->AURKA Activates Ajuba Ajuba Ajuba->AURKA Activates PLK1 PLK1 AURKA->PLK1 Phosphorylates HDAC6 HDAC6 AURKA->HDAC6 Phosphorylates p53 p53 AURKA->p53 Inhibits Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression Spindle_Assembly Spindle Assembly HDAC6->Spindle_Assembly Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified Aurora Kinase A signaling pathway. [9][10] VEGFR2 Signaling Pathway

VEGFR2_Pathway cluster_0 Ligand & Receptor cluster_1 Downstream Signaling Cascades cluster_2 Key Effectors cluster_3 Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Permeability Permeability PKC->Permeability Survival Survival Akt->Survival Migration Migration Raf->Migration

Caption: Key downstream pathways of VEGFR2 signaling. [1][11][12][13][14]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of the 2-aminothiazole compound to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • 2-aminothiazole compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the 2-aminothiazole compound over the sensor surface.

  • Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams.

  • Regeneration: Inject the regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Differential Scanning Fluorimetry (DSF)

Objective: To confirm direct binding of the 2-aminothiazole compound to the target protein by measuring changes in thermal stability.

Materials:

  • qPCR instrument with a thermal ramping feature

  • Fluorescent dye (e.g., SYPRO Orange)

  • Target protein

  • 2-aminothiazole compound

  • Assay buffer

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, mix the target protein, fluorescent dye, and either the 2-aminothiazole compound or a vehicle control.

  • Thermal Denaturation: Subject the plate to a temperature gradient (e.g., 25 °C to 95 °C) in the qPCR instrument.

  • Fluorescence Measurement: Monitor the fluorescence of the dye as a function of temperature. The fluorescence increases as the protein unfolds and the dye binds to exposed hydrophobic regions.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To quantify the inhibitory activity of the 2-aminothiazole compound on the target kinase in a biochemical setting. [8][15][16][17] Materials:

  • HTRF-compatible plate reader

  • Kinase, substrate, and ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Acceptor-labeled streptavidin (if using a biotinylated substrate)

  • 2-aminothiazole compound

Procedure:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and varying concentrations of the 2-aminothiazole compound.

  • Detection: Stop the kinase reaction and add the HTRF detection reagents.

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the IC50 value.

Protocol 4: AlphaLISA SureFire Cellular Kinase Assay

Objective: To measure the inhibition of target kinase activity in a cellular context by quantifying the phosphorylation of a downstream substrate. [4][5][18][19][20] Materials:

  • AlphaLISA-compatible plate reader

  • Cells expressing the target kinase

  • 2-aminothiazole compound

  • Lysis buffer

  • AlphaLISA acceptor beads conjugated to an antibody against the phosphorylated substrate

  • Streptavidin-coated donor beads and a biotinylated antibody against the total substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the 2-aminothiazole compound, followed by stimulation to activate the signaling pathway if necessary.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Immunoassay: Add the acceptor beads and donor bead mix to the cell lysate.

  • Signal Measurement: After incubation, read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: Plot the AlphaLISA signal against the compound concentration to determine the cellular IC50 value.

Conclusion

The validation of 2-aminothiazole HTS hits requires a meticulous and multi-faceted approach. By embracing a strategy of orthogonal validation, from rigorous biochemical and biophysical characterization to physiologically relevant cellular assays, researchers can confidently distinguish true, on-target modulators from the misleading clutter of frequent hitters. This guide provides a robust framework to navigate the complexities of 2-aminothiazole hit validation, ultimately accelerating the journey from a promising HTS hit to a viable lead compound.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. In Assay Guidance Manual.
  • Revvity. (2024, May 17). Implementing AlphaLISA™ SureFire® Ultra™ Technology [Video]. YouTube. [Link]

  • Bio-Rad. (2023, March 13). Thermal shifts (DSF) using the Bio-Rad CFX Connect.
  • Park, Y., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery, 11(4), 437-443.
  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • ResearchGate. provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. Available from: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • ResearchGate. Schematic representation of aurora kinase A (AURKA) signaling networks involved in cancer. Available from: [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. Available from: [Link]

  • K, R., & R, K. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • ResearchGate. Primary hit screening, hit validation, and relative rank affinity for inhibitors of MAPK14. Available from: [Link]

  • ResearchGate. HTRF ® Kinase Assay Protocol. Available from: [Link]

  • ClinPGx. VEGF Signaling Pathway. Available from: [Link]

  • Wikipedia. Aurora kinase A. Available from: [Link]

  • ResearchGate. Schematic illustration of VEGFR-2 signaling pathways. Available from: [Link]

  • Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • ResearchGate. (A) Schematic showing the kinase activity of Aurora kinase over a... Available from: [Link]

  • Khan, H., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 22(1), 1-21.
  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]

  • Kimball, S. D., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3859-3873.
  • EUbOPEN. Thermal Shift Assay for screening inhibitors Version: 1.0. Available from: [Link]

Sources

validating the mechanism of action of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine through secondary assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (referred to herein as Thiazole-IPM ), a small-molecule probe sharing structural homology with the "phenylthiazole" class of TRPM8 antagonists and specific kinase inhibitors.

Given the 2-aminothiazole core's propensity for polypharmacology (often hitting both ion channels and kinases), this guide prioritizes a Target Deconvolution and Validation approach. We focus on validating its primary putative mechanism—TRPM8 Antagonism —while rigorously excluding common off-target kinase activity (a known liability of this scaffold).

Executive Summary & Mechanistic Hypothesis

Thiazole-IPM (CAS: 438218-20-3) is a lipophilic small molecule probe. Its structural pharmacophore—a 4-aryl-2-aminothiazole with a para-isopropyl substitution—mimics the steric profile of Menthol (a TRPM8 agonist) while lacking the hydroxyl group required for activation, suggesting a competitive antagonistic mechanism.

However, the 2-aminothiazole moiety is also a "privileged structure" in kinase inhibition (e.g., CDK, Src). Therefore, "validation" requires not just proving it works, but proving it is selective.

Comparison of Thiazole-IPM vs. Standard Alternatives[1]
FeatureThiazole-IPM (The Probe)AMTB (Standard Reference)BCTC (Broad Blocker)
Primary Target Putative TRPM8 AntagonistTRPM8 AntagonistTRPM8 / TRPV1 Antagonist
Binding Mode Competitive (Menthol site)Allosteric / Pore blockingPore blocking
Lipophilicity High (cLogP ~3.5)ModerateHigh
Selectivity Risk High (Kinase off-targets)LowModerate (TRPV1 cross-talk)
Use Case Novel probe validationPositive ControlBroad spectrum block

Primary Mechanism Validation: Calcium Flux Assays

The first tier of validation utilizes fluorometric imaging to detect intracellular calcium (


) changes. Since TRPM8 is a Ca

-permeable non-selective cation channel, antagonism should blunt the influx triggered by an agonist.
Experimental Logic (Causality)

We do not simply add the drug. We must perform a Shift-Analysis :

  • Agonist Alone: Establish the

    
     of Menthol.
    
  • Antagonist Pre-treatment: If Thiazole-IPM is a competitive antagonist, it will shift the Menthol dose-response curve to the right (increase

    
    ) without depressing the maximal response (
    
    
    
    ), unless it is a non-competitive pore blocker.
Protocol: FLIPR Calcium 6 Assay (HEK293-hTRPM8)

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Calcium 6 Dye (Molecular Devices) or Fluo-4 AM.

  • Agonist: Menthol (100 mM stock in EtOH).

  • Control: AMTB (10 µM).

Step-by-Step Workflow:

  • Seeding: Plate HEK293-hTRPM8 cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media; add 20 µL Calcium 6 dye loading buffer. Incubate 2h at 37°C.

  • Compound Addition (Pre-incubation):

    • Add Thiazole-IPM (0.1 nM – 10 µM, 8-point dilution).

    • Incubate for 15 minutes (Critical: allows equilibration with the channel in the closed state).

  • Stimulation: Inject Menthol at

    
     concentration (typically 100 µM).
    
  • Detection: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate Inhibition (

    
    ) based on Peak Fluorescence – Baseline.
    

Secondary Validation: Automated Patch Clamp (The Gold Standard)

Fluorescence assays are prone to artifacts (autofluorescence of the thiazole ring). Electrophysiology confirms the mechanism is strictly ion-channel mediated.

Visualizing the Mechanism

The following diagram illustrates the signaling pathway and the specific intervention point of Thiazole-IPM.

TRPM8_Pathway Cold Cold / Menthol TRPM8_Closed TRPM8 Channel (Closed State) Cold->TRPM8_Closed Activates Thiazole Thiazole-IPM (Inhibitor) Thiazole->TRPM8_Closed Stabilizes (Antagonism) TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca++ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive/Cold Signaling (ERK/MAPK) Depolarization->Pain_Signal

Figure 1: Proposed Mechanism of Action. Thiazole-IPM stabilizes the closed state of the TRPM8 channel, preventing Menthol-induced Ca2+ influx.

Protocol: Whole-Cell Voltage Clamp

Objective: Measure current density (pA/pF) to rule out non-specific membrane effects.

  • Setup: Patch-clamp rig (e.g., Nanion SyncroPatch or manual rig).

  • Solutions:

    • Intracellular: 140 mM CsCl (blocks K+ channels to isolate TRP currents).

    • Extracellular: Standard Ringer’s solution.

  • Voltage Protocol: Ramp protocol from -100 mV to +100 mV over 500ms.

  • Application:

    • Record baseline current.

    • Apply Menthol (500 µM). Observe outward rectification characteristic of TRPM8.

    • Co-apply Menthol + Thiazole-IPM (1 µM).

  • Success Criteria: Complete and reversible block of the outwardly rectifying current at +100 mV.

Selectivity Profiling: The "Killer" Experiment

Because 2-aminothiazoles are frequent kinase inhibitors, you must prove the observed effect isn't due to kinase interference affecting downstream signaling.

Comparative Selectivity Protocol
Assay TargetPurposeMethodAcceptance Criteria
TRPV1 Rule out broad TRP blockCapsaicin-induced Ca2+ flux

TRPM8

TRPA1 Rule out broad TRP blockAITC-induced Ca2+ fluxNo inhibition at 10 µM
Kinase Panel (Src, EGFR)Critical: Rule out scaffold promiscuityATP-competition binding assay< 50% Inhibition at 1 µM

Why this matters: If Thiazole-IPM inhibits Src kinase, it could alter calcium handling indirectly. A "clean" profile against a mini-kinase panel (e.g., DiscoveRx KINOMEscan) is essential for publication-quality validation.

Validation Workflow Summary

The following flowchart outlines the logic gate for validating Thiazole-IPM.

Validation_Workflow Start Start: Thiazole-IPM (Candidate Probe) Assay1 1. FLIPR Ca2+ Assay (vs Menthol) Start->Assay1 Decision1 Inhibition observed? Assay1->Decision1 Assay2 2. Patch Clamp (Current Density) Decision1->Assay2 Yes Invalid REJECT / REDESIGN (Promiscuous/Toxic) Decision1->Invalid No (Inactive) Decision2 Reversible Block? Assay2->Decision2 Assay3 3. Selectivity Panel (TRPV1, Kinases) Decision2->Assay3 Yes Decision2->Invalid No (Membrane disruptor) Decision3 Clean Profile? Assay3->Decision3 Valid VALIDATED TRPM8 Antagonist Decision3->Valid Yes (>100x selectivity) Decision3->Invalid No (Off-target effects)

Figure 2: Strategic Validation Funnel. A "Go/No-Go" decision matrix for characterizing Thiazole-IPM.

References

  • Malkia, A., et al. (2007). "TRP Channel Drug Discovery: Target Validation and Hit Identification." Methods in Molecular Biology.

  • Diver, M. M., et al. (2019). "Structural insights into TRPM8 inhibition and desensitization." Science.

  • Santa Cruz Biotechnology. "4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine Product Data Sheet." SCBT Catalog. [1]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

comparing the pharmacokinetic profiles of different 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Dasatinib (Sprycel) and Avatrombopag. However, this scaffold presents a distinct "Dr. Jekyll and Mr. Hyde" profile: while it offers exceptional hydrogen-bonding capability and kinase hinge-binding affinity, it suffers from inherent pharmacokinetic (PK) liabilities. These include rapid oxidative clearance, poor solubility, and the potential for bioactivation into toxic reactive metabolites.

This guide provides a technical comparison of the pharmacokinetic profiles of clinical-grade derivatives versus early-stage preclinical analogs, elucidating the structural modifications required to transform a metabolic liability into a stable drug candidate.

Mechanistic PK Analysis: The Stability-Toxicity Paradox

To understand the PK data, one must first understand the metabolic fate of the scaffold. The 2-aminothiazole ring is electron-rich, making it a prime target for Cytochrome P450 (CYP) enzymes.

Key Metabolic Soft Spots
  • Ring Epoxidation (C4-C5 unsaturation): CYP450 enzymes can epoxidize the C4-C5 double bond. This epoxide is highly reactive (toxicophore) and often leads to ring opening or covalent binding to hepatic proteins (idiosyncratic toxicity).

  • S-Oxidation: The sulfur atom is susceptible to oxidation, leading to sulfoxides/sulfones.

  • N-Glucuronidation: The exocyclic amine (if unsubstituted) is a rapid substrate for UDP-glucuronosyltransferases (UGTs), leading to high Phase II clearance.

Optimization Strategy: Successful derivatives (e.g., Dasatinib) often mask the exocyclic amine via amide coupling and block the C5 position with steric bulk to prevent oxidation.

Visualization: Metabolic Fate of 2-Aminothiazoles

The following diagram illustrates the divergent pathways between bioactivation (toxicity) and stable clearance.

MetabolicPathways Parent 2-Aminothiazole Scaffold CYP CYP450 Oxidation Parent->CYP Phase I UGT Phase II UGT Parent->UGT Direct Phase II Epoxide Epoxide Intermediate (Reactive Metabolite) CYP->Epoxide C4-C5 Attack StableMet Hydroxylated/Stable Metabolites CYP->StableMet Substituent Oxidation Glucuronide N-Glucuronide (Rapid Excretion) UGT->Glucuronide Clearance RingOpen Ring Opening/ Protein Adducts Epoxide->RingOpen Bioactivation (Toxicity)

Figure 1: Metabolic bifurcation of the 2-aminothiazole scaffold. Unblocked C4-C5 positions lead to reactive epoxides.

Comparative Pharmacokinetic Data

The table below contrasts the PK profile of Dasatinib (an optimized, amide-linked clinical drug) against Preclinical Series (IND candidates) and Unoptimized Analogs to demonstrate the impact of structural modification.

Table 1: Comparative PK Parameters[1]
ParameterDasatinib (Clinical Standard)Optimized Preclinical (e.g., IND24)Unoptimized 2-Aminothiazoles
Structure Type N-acyl-2-aminothiazole (Amide linker)C5-substituted / N-alkylatedSimple / Unsubstituted Amine
Bioavailability (

)
High (Rapid absorption, pH dependent)27 – 40% (Oral, Mouse)< 5% (Often negligible)

0.5 – 1.5 h1.0 – 2.0 hN/A (Rapid first-pass loss)
Half-life (

)
3 – 4 h (Human)> 60 min (Microsomal stability)< 15 min (Microsomal stability)
Clearance Mechanism CYP3A4 (Major)Mixed CYP / Phase IIRapid N-Glucuronidation
CNS Penetration Low (P-gp substrate)High (Brain/Plasma AUC > 1.0)Variable / Low
Primary Liability pH-dependent absorptionSolubility-limited absorptionReactive metabolite formation

Data Synthesis & Causality:

  • Dasatinib: The amide linker at the 2-position reduces the electron density of the thiazole ring, making it less susceptible to oxidative attack compared to the free amine. This extends

    
     to a clinically viable range (3-4h).[1]
    
  • IND24 (Prion Inhibitor): Preclinical optimization focused on C5-substitution prevented ring opening, achieving microsomal stability of >60 minutes, a critical threshold for lead selection.

  • Unoptimized: Simple derivatives often show intrinsic clearance (

    
    ) values exceeding hepatic blood flow due to rapid glucuronidation of the free amine.
    

Experimental Protocols: Validating Metabolic Stability

To generate the data above, the Microsomal Stability Assay is the industry standard. It predicts intrinsic clearance (


) and identifies metabolic hotspots.
Protocol: Microsomal Stability Assessment

Objective: Determine the in vitro half-life (


) and intrinsic clearance (

) of 2-aminothiazole derivatives using human liver microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM stock in DMSO).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Pre-warm microsomes to 37°C.
    
  • Incubation:

    • Mix microsomes (final conc. 0.5 mg/mL) with test compound.[2][3]

    • Initiate reaction by adding NADPH regenerating system.

    • Total reaction volume: 200

      
      L per well (96-well plate format).
      
  • Sampling:

    • Extract 30

      
      L aliquots at 
      
      
      
      minutes.
    • Immediately dispense into 150

      
      L of ice-cold Stop Solution to quench metabolism.
      
  • Processing:

    • Centrifuge plates at 4000 rpm for 20 mins at 4°C to pellet proteins.

    • Transfer supernatant for LC-MS/MS analysis.[2]

  • Data Analysis:

    • Plot

      
       vs. Time.[3]
      
    • Calculate slope (

      
      ) to determine 
      
      
      
      .
    • Derive

      
      .
      
Visualization: ADME Screening Workflow

This diagram outlines the decision tree for advancing a 2-aminothiazole derivative based on stability data.

ADMEWorkflow Start Synthesized Derivative MicroScreen Microsomal Stability (Human/Rat) Start->MicroScreen Decision1 t1/2 > 30 min? MicroScreen->Decision1 Fail1 Discard / Redesign (Block C5 position) Decision1->Fail1 No Pass1 Caco-2 Permeability Assay Decision1->Pass1 Yes Decision2 Efflux Ratio < 2? Pass1->Decision2 Fail2 P-gp Substrate (Modify Linker) Decision2->Fail2 No InVivo In Vivo PK (Rat) Evaluate Bioavailability Decision2->InVivo Yes

Figure 2: Screening cascade for 2-aminothiazole optimization. Microsomal stability is the primary "Go/No-Go" gate.

Expert Insight: The "Structural Alert" Context

While PK optimization is crucial, safety is paramount. As a Senior Application Scientist, I must highlight that 2-aminothiazole is a structural alert for idiosyncratic toxicity.

  • Mechanism: The formation of the thio-iminium intermediate (via S-oxidation) or the epoxide can lead to haptenization of liver proteins.

  • Mitigation: When reviewing PK data, do not rely solely on clearance rates. You must assess GSH-trapping studies . A compound may have a long half-life (low clearance) but still generate low levels of highly reactive intermediates.

  • Recommendation: Always pair the Microsomal Stability protocol above with a GSH-trapping assay to detect reactive metabolite adducts (M+307 Da shifts in LC-MS).

References

  • Clinical Pharmacokinetics of Dasatinib Source: Clinical Pharmacokinetics (2009) URL:[Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity Source: Journal of Pharmaceutical Sciences (NIH/PubMed) URL:[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Biotransformation and Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Microsomal Stability Assay Protocol Source: Cyprotex / Evotec ADME Solutions URL:[Link]

  • Preclinical PK/PD Evaluation of Dasatinib and Ponatinib Source: Leukemia (Nature) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol

Handling 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine requires a safety strategy based on Structure-Activity Relationship (SAR) analysis.[1] While specific toxicological data for this exact intermediate may be limited in public repositories, its structural core—a 2-aminothiazole fused with a lipophilic isopropylphenyl group—dictates our safety posture.[1]

  • Biological Activity: Aminothiazoles are privileged pharmacophores often used in kinase inhibitors and neuropathic drugs.[1] We must apply the Precautionary Principle , treating this substance as a bioactive agent capable of modulating biological pathways until proven otherwise.[1]

  • Physicochemical Risks: The amine group at position 2 renders the compound basic and potentially corrosive/irritating to mucous membranes.[1] The isopropylphenyl moiety increases lipophilicity (LogP), significantly enhancing the risk of dermal absorption compared to simple thiazoles.[1]

Predicted Hazard Profile (GHS Classifications based on SAR):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particulate nature of the solid. Goggles provide a seal against airborne dust and potential splashes during solubilization.[1]
Dermal (Hands) Double Nitrile Gloving Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Extended cuff).Note: If using halogenated solvents (e.g., DCM) for dissolution, use Silver Shield/Laminate gloves as the outer layer.
Respiratory Engineering Control Primary Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 Particulate Respirator.[1] Note: Surgical masks offer zero protection against chemical vapors.[1]
Body Lab Coat (Poly/Cotton or Tyvek) Must be buttoned to the neck.[1] Tyvek sleeves or arm guards are recommended during weighing to bridge the gap between glove and coat.[1]
Operational Workflow: The Zero-Exposure Protocol

This workflow minimizes the "dust-to-air" transition, which is the highest risk phase when handling solid aminothiazoles.

Phase 1: Pre-Operational Engineering Check[1]
  • Airflow Verification: Verify the fume hood flow monitor reads between 80 and 100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Thiazole powders are often electrostatic; static discharge can cause "jumping" of powder, leading to invisible contamination.[1]

  • Waste Prep: Pre-label a solid waste container and place it inside the hood to prevent moving contaminated materials outside the containment zone.[1]

Phase 2: Active Handling (Weighing & Solubilization)
  • The "Closed Transfer" Rule: Never transport the open stock container outside the fume hood.

  • Weighing Technique:

    • Place the analytical balance inside the fume hood or a vented balance enclosure.[1]

    • Tare the receiving vessel (vial/flask) before opening the chemical container.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

    • Solubilization: If dissolving in DMSO or Methanol, add the solvent slowly down the side of the vessel to prevent aerosolization of the powder.[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened paper towel (Ethanol or Isopropanol).[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1] Do not use solvents to clean skin, as this increases permeability.[1]

Visualizing the Safety Logic

The following diagram illustrates the critical control points (CCPs) where exposure risk is highest and the corresponding protective barriers.

SafetyProtocol Start Start: Risk Assessment EngControl Eng. Control: Fume Hood Check (>80 fpm) Start->EngControl Mandatory PPE_Don PPE Donning: Double Nitrile Gloves + Goggles EngControl->PPE_Don Pass Handling Active Handling: Weighing & Solubilization PPE_Don->Handling Zero Skin Contact Waste Disposal: Segregated Organic Waste Handling->Waste Solid/Liquid Waste Decon Decontamination: Solvent Wipe Down Handling->Decon Post-Process Decon->Waste Wipes

Figure 1: Operational flowchart emphasizing the dependency of active handling on successful engineering controls and PPE verification.

Emergency Procedures
ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 Minutes. Do not scrub.[1][3] Use tepid water.[1]Remove contaminated clothing carefully to avoid pulling it over the face.[1] Seek medical evaluation.
Eye Contact Irrigate immediately. Hold eyelids open.[1]Continue rinsing for 15 minutes. Consult an ophthalmologist immediately (amines can cause corneal damage).[1]
Spill (Solid) Dampen & Sweep. Cover with wet paper towels to prevent dust.[1]Scoop into a hazardous waste bag.[1] Clean area with soap and water.[1][3][4]
Inhalation Evacuate. Move to fresh air immediately.If breathing is difficult, trained personnel should administer oxygen.[1]
Disposal & Waste Management

Waste Stream Classification:

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Solid Hazardous Waste (labeled "Toxic/Irritant Solid").[1]

  • Liquid Waste: Solutions containing the compound must be segregated based on the solvent.[1]

    • Non-Halogenated Organic: If dissolved in DMSO, Methanol, or Ethanol.[1]

    • Halogenated Organic: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Destruction: Incineration is the preferred method for aminothiazole derivatives to ensure complete thermal decomposition of the heterocyclic ring.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-Aminothiazole Derivatives.[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.